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Angiogenin

Cat. No.: B13778026
M. Wt: 1781.0 g/mol
InChI Key: OQNNLMANCATHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiogenin (ANG), also known as Ribonuclease 5 (RNase 5), is a 14.4 kDa secretory protein belonging to the RNase A superfamily that was first isolated from a human colon adenocarcinoma cell line . This recombinant Human this compound protein is produced in E. coli and is of high purity (>97%), making it ideal for reliable and consistent research outcomes. Its biological activity is verified through ribonucleolytic assays . As a potent inducer of new blood vessel formation, this compound plays a critical role in both physiological and pathological processes . Its mechanism of action is multifaceted: it binds to cell-surface actin on endothelial cells, which can activate protease cascades for basement membrane degradation and facilitate cell invasion . A key step is its receptor-mediated endocytosis and translocation into the nucleus, where it accumulates in the nucleolus and stimulates ribosomal RNA (rRNA) transcription, a vital process for cell growth and proliferation . Furthermore, under stress conditions like hypoxia, this compound cleaves tRNA to produce stress-induced tiRNAs, which can modulate protein synthesis and influence cell survival and apoptosis . This protein is essential for researchers investigating tumor biology, as it promotes multiple stages of cancer progression. This compound drives tumor angiogenesis, cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT) in various cancers, including those of the liver, breast, colon, and lung . Beyond oncology, this compound has significant neurotrophic and neuroprotective functions in the central nervous system, and loss-of-function mutations in the ANG gene are linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease (PD) . This product is intended for research applications only, including the study of angiogenesis, cancer mechanisms, neurodegenerative diseases, and innate immunity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C78H125N25O23 B13778026 Angiogenin

Properties

Molecular Formula

C78H125N25O23

Molecular Weight

1781.0 g/mol

IUPAC Name

4-amino-5-[[4-amino-1-[[2-[[1-[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88)

InChI Key

OQNNLMANCATHNH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Molecular Architecture and Biochemical Properties of Angiogenin

Protein Primary, Secondary, and Tertiary Structure

Unique Structural Features and Functional Divergence (e.g., Gln117 obstruction)

A notable structural feature contributing to angiogenin's functional divergence from RNase A is the obstruction of its pyrimidine-binding site (B1) by the side chain of Glutamine at position 117 (Gln117). oup.comnih.govraineslab.comfrontiersin.orgresearchgate.netpdbj.orgoup.comrcsb.orgnih.govpnas.org In RNase A, the corresponding site is crucial for binding pyrimidine (B1678525) bases of RNA substrates. researchgate.net However, in this compound, Gln117 forms hydrogen bonds with Thr44, occupying this site and hindering substrate binding. oup.comnih.govresearchgate.netpdbj.org This structural difference is considered a primary reason for this compound's significantly lower ribonucleolytic activity compared to RNase A. oup.comnih.govmdpi.comraineslab.comfrontiersin.orgoup.comrcsb.org The C-terminal tail of this compound (residues 116-123), which includes Gln117, folds into a short alpha-helix that partially occludes the substrate binding site in the free form of the protein. biorxiv.org Interactions involving residues like Ile119 and Phe120 also contribute to stabilizing this obstructive conformation. nih.govpdbj.orgpnas.org While Gln117 significantly impedes activity, studies with variants like Q117G show increased catalytic activity, indicating that the C-terminal segment may need to reorient for optimal substrate binding and catalysis. pdbj.orgoup.compnas.org

Post-Translational Modifications and their Functional Implications

Phosphorylation and Regulation of Activity

Phosphorylation is a post-translational modification that plays a role in regulating this compound's cellular localization and activity. nih.gov Studies have shown that protein kinase C (PKC) and cyclin-dependent kinase (CDK) can phosphorylate this compound at key serine residues. nih.gov This phosphorylation has been demonstrated to enable this compound to evade the cytosolic ribonuclease inhibitor protein (RNH1), which normally binds to and inhibits this compound with high affinity. nih.govmdpi.comuniprot.orgpnas.org By overcoming RNH1 inhibition, phosphorylated this compound is able to translocate into the nucleus, where it can exert its ribonucleolytic functions on nuclear substrates like pRNA. nih.govmdpi.comencyclopedia.pub This suggests that phosphorylation acts as a regulatory mechanism controlling this compound's access to different cellular compartments and its subsequent enzymatic activity. nih.gov Phosphorylation of ERK1/2 has also been linked to this compound-stimulated matrix metallopeptidase-2 expression, impacting tumor growth. nih.gov

Enzymatic Activity and Substrate Specificity

This compound exhibits ribonucleolytic activity, but its characteristics differ significantly from those of other RNases, particularly RNase A. oup.comnih.govmdpi.comnih.gov

Weak Ribonucleolytic Activity Compared to Other RNases

This compound's ribonucleolytic activity is considerably weaker than that of RNase A, often reported to be 104 to 106-fold lower. oup.commdpi.comraineslab.comfrontiersin.orgoup.comrcsb.org This attenuated activity is primarily attributed to its unique structural features, including the obstruction of the pyrimidine-binding site by Gln117 and other differences in the active site. oup.comnih.govfrontiersin.orgresearchgate.netpdbj.orgoup.comrcsb.orgnih.govpnas.org Despite its weak activity against simple substrates, this limited ribonucleolytic activity is nonetheless essential for this compound's biological functions, including angiogenesis. oup.commdpi.comoup.comnih.gov While RNase A is a more general endonuclease, this compound exhibits a higher specificity towards certain cellular RNA substrates. oup.combiorxiv.org

Here is a comparison of the ribonucleolytic activity of this compound and RNase A:

FeatureThis compoundRNase A
Ribonucleolytic ActivityWeak (104-106-fold lower than RNase A) oup.commdpi.comraineslab.comfrontiersin.orgoup.comrcsb.orgHigh oup.commdpi.comraineslab.comfrontiersin.orgoup.comrcsb.org
Pyrimidine Binding Site (B1)Obstructed by Gln117 oup.comnih.govraineslab.comfrontiersin.orgresearchgate.netpdbj.orgoup.comrcsb.orgnih.govpnas.orgAccessible researchgate.net
Substrate SpecificityHigher specificity towards certain cellular RNAs (e.g., tRNA, pRNA) oup.combiorxiv.orgnih.govLess specific, general endonuclease oup.com

Cleavage of Promoter-Associated RNA (pRNA)

This compound has been shown to cleave promoter-associated RNA (pRNA), a non-coding RNA involved in regulating ribosomal DNA (rDNA) transcription. oup.comraineslab.comnih.govmdpi.comencyclopedia.pub pRNA is typically associated with the nucleolar remodeling complex (NoRC) and its subunit TIP5, and this complex binding to the rDNA promoter leads to transcriptional repression. raineslab.comnih.govmdpi.comencyclopedia.pub this compound-mediated cleavage of pRNA disrupts its association with TIP5 and NoRC, preventing their recruitment to the rDNA promoter. raineslab.comnih.govmdpi.comencyclopedia.pub This cleavage event derepresses rDNA transcription, leading to increased ribosomal RNA (rRNA) production and ultimately promoting cell growth and proliferation. raineslab.comnih.govmdpi.comencyclopedia.pub The cleavage of pRNA by this compound is considered a crucial mechanism by which this compound influences cell proliferation. nih.gov Studies have indicated that this compound's affinity for pRNA is higher than for other potential binding elements near the rDNA promoter. nih.gov

Cleavage of Transfer RNA (tRNA) at Anticodon Loop

A well-established and significant function of this compound's enzymatic activity is the cleavage of transfer RNA (tRNA). raineslab.combiorxiv.orgnih.govfrontiersin.orgresearchgate.netnih.govbiorxiv.orgoup.comumassmed.edu Under conditions of cellular stress, this compound translocates to the cytoplasm and cleaves mature tRNAs within their anticodon loops. biorxiv.orgnih.govfrontiersin.orgresearchgate.netnih.govbiorxiv.orgoup.comumassmed.edu This cleavage results in the generation of smaller RNA fragments known as tRNA-derived stress-induced RNAs (tiRNAs) or tRNA halves. biorxiv.orgnih.govfrontiersin.orgresearchgate.netnih.govbiorxiv.orgoup.comumassmed.edu These tiRNAs are typically 30-40 nucleotides long and have diverse biological activities, including the inhibition of protein synthesis and the induction of stress granule assembly. biorxiv.orgnih.govresearchgate.netnih.govbiorxiv.orgumassmed.edu

This compound's specificity for cleaving the anticodon loop is notable, especially considering its weak activity against other RNA substrates. biorxiv.orgfrontiersin.orgbiorxiv.orgoup.com While in vitro studies suggested potential cleavage at other sites like the 3'-CCA end, recent analyses indicate that this compound primarily targets the anticodon loop in vivo. biorxiv.orgfrontiersin.orgbiorxiv.org The ribosome has been identified as a key factor in activating this compound's tRNA cleavage activity and directing its specificity towards the anticodon loop. biorxiv.orgbiorxiv.orgumassmed.edu Ribosome binding induces a conformational change in this compound, rearranging its active site and making it more efficient at tRNA cleavage. biorxiv.orgbiorxiv.orgumassmed.edu Specific tRNA species, including tRNAGlu, tRNAGly, tRNALys, tRNAVal, tRNAHis, tRNAAsp, and tRNASeC, have been identified as targets for this compound-mediated cleavage. nih.gov this compound shows a preference for cleaving between 5'-C and A-3', followed by 5'-C-G-3' within the anticodon loop. oup.com

Cellular and Subcellular Dynamics of Angiogenin

Receptor Binding and Internalization Mechanisms

The initiation of angiogenin's cellular effects begins with its binding to specific receptors on the cell surface, which triggers its entry into the cell. This process is mediated by a concert of molecules, including a putative high-molecular-weight receptor and cell-surface proteoglycans, leading to receptor-mediated endocytosis.

Early research identified a 170-kDa protein on the surface of endothelial cells as a potential receptor for this compound. nih.gov This high-affinity interaction is believed to be a critical first step in initiating the angiogenic cascade. nih.govresearchgate.net Binding to this receptor is thought to induce conformational changes in this compound, which are necessary for its subsequent biological activities. mdpi.com While the precise identity of this 170-kDa protein remains under investigation, it is expressed on sparsely cultured, this compound-responsive endothelial cells. nih.gov

More recently, Plexin-B2 (PLXNB2) has been identified as a functional receptor for this compound. tufts.edumdpi.com Plexin-B2 is a transmembrane protein known for its role in neuronal development and is also expressed on endothelial cells. tufts.edu The interaction between this compound and Plexin-B2 is crucial for mediating this compound's effects, including the stimulation of cell proliferation and invasion. mdpi.comnih.gov This binding is facilitated by the receptor-binding site on this compound, specifically the amino acid sequence from residues 59 to 68. tufts.edu The this compound/Plexin-B2 axis has been shown to be a significant pathway in promoting the progression of certain cancers, such as glioblastoma. nih.govresearchgate.net

The cellular uptake of this compound is significantly facilitated by heparan sulfate (B86663) proteoglycans (HSPGs), with Syndecan-4 being identified as a key player. jneurosci.orgoup.com Syndecan-4 is a transmembrane HSPG that functions as a co-receptor, binding to this compound through its heparan sulfate chains. raineslab.comoup.com This interaction is essential for the internalization of this compound in various cell types, including astrocytes and endothelial cells. oup.comfrontiersin.org

The requirement of heparan sulfates for this compound uptake is demonstrated by the fact that enzymatic removal of heparan sulfates from the cell surface or the addition of exogenous heparin competitively inhibits this compound endocytosis. jneurosci.orgoup.com The binding of this compound to Syndecan-4 is thought to concentrate the protein at the cell surface, thereby facilitating its subsequent interaction with primary receptors and promoting its internalization. oup.com This mechanism is not unique to this compound, as other growth factors also utilize HSPGs for their cellular entry. jneurosci.org

Following binding to its cell surface receptors, including the putative 170-kDa receptor and Plexin-B2, this compound is internalized into the cell via receptor-mediated endocytosis. nih.govmdpi.comfrontiersin.org This process allows for the translocation of extracellular this compound into the intracellular environment, where it can exert its diverse biological functions. mdpi.comoup.com

Studies have indicated that this endocytosis can occur through multiple pathways. In some cellular contexts, such as in astrocytes, the uptake is mediated by clathrin-mediated endocytosis. jneurosci.orgfrontiersin.org However, other research suggests that in certain neuronal and microglial cell lines, the uptake of this compound is largely independent of clathrin and dynamin. nih.gov Instead, it appears to be significantly inhibited by the perturbation of membrane ruffling and macropinocytosis, a mechanism similar to that of other ribonucleases. nih.govresearchgate.net This suggests that the specific pathway of endocytosis may be cell-type dependent.

Intracellular Trafficking Pathways

Once internalized, this compound embarks on a journey through various intracellular compartments. The trafficking pathways of this compound are crucial for its ultimate subcellular localization and function. Following endocytosis, this compound is found within endocytic vesicles. nih.gov

The subsequent trafficking of this compound can lead it to different destinations within the cell, depending on the cellular state. Under normal growth conditions, a significant portion of internalized this compound is transported towards the nucleus. mdpi.comoup.com However, under conditions of cellular stress, this compound can be redirected to the cytoplasm and accumulate in stress granules. nih.gov The precise molecular machinery that dictates this differential trafficking is an area of active investigation but is thought to involve various sorting and transport proteins. nih.gov The ability of this compound to navigate these intracellular pathways is fundamental to its capacity to regulate processes ranging from cell proliferation to stress response. raineslab.comnih.gov

Nuclear Translocation Mechanisms

A critical aspect of this compound's function is its ability to translocate to the nucleus, a step that is essential for its angiogenic activity. nih.gov This nuclear import is a regulated process that relies on a specific signal sequence within the this compound protein.

This compound possesses a nuclear localization signal (NLS) within its sequence, specifically the amino acid residues from Ile29 to Leu35. nih.govresearchgate.net This sequence, often noted for its arginine-rich motif ³¹RRRGL³⁵, is a key determinant of its nuclear import. tufts.edunih.gov This NLS is recognized by the cellular nuclear import machinery, which facilitates the transport of this compound through the nuclear pore complex.

The importance of this NLS is underscored by the observation that its alteration or cleavage, for instance by elastase at the Ile29/Met30 position, results in a loss of nuclear translocation ability, even though the protein's enzymatic activity may remain intact. nih.gov This demonstrates that the physical presence of this compound in the nucleus is a prerequisite for its role in promoting events such as ribosomal RNA (rRNA) transcription, which is vital for cell growth and proliferation. researchgate.netoup.com

Compound and Protein Reference Table

NameTypeFunction/Role
This compound (ANG)ProteinThe central subject of the article, a secreted ribonuclease with angiogenic and neurotrophic properties.
Plexin B2 (PLXNB2)Protein (Receptor)A functional cell surface receptor for this compound, mediating its internalization and signaling. tufts.edumdpi.com
Syndecan-4Protein (Proteoglycan)A heparan sulfate proteoglycan that acts as a co-receptor, facilitating this compound uptake. jneurosci.orgoup.com
Heparan SulfatePolysaccharideGlycosaminoglycan chains on proteoglycans that bind to this compound and are crucial for its internalization. jneurosci.orgoup.com
ClathrinProteinA protein involved in the formation of coated vesicles for endocytosis; implicated in this compound uptake in some cells. jneurosci.orgfrontiersin.org
DynaminProteinA GTPase involved in pinching off endocytic vesicles; its role in this compound uptake appears to be cell-type dependent. nih.gov
ElastaseProtein (Enzyme)A protease that can cleave this compound, impairing its nuclear translocation. nih.gov
Ribosomal RNA (rRNA)Nucleic AcidRNA component of ribosomes; its transcription is stimulated by nuclear this compound. researchgate.netoup.com

Accumulation in the Nucleolus

Upon entering the cell nucleus, this compound (ANG) specifically concentrates in the nucleolus, the primary site for ribosome biogenesis and rRNA transcription. tandfonline.comoup.com This nucleolar accumulation is a critical aspect of its function in promoting cell growth and proliferation under normal physiological conditions. nih.govbiologists.com The localization is mediated by a specific nuclear localization sequence (NLS) within the ANG protein, identified as the sequence 30-MRRRG-34. mdpi.com

The primary role of nucleolar ANG is to stimulate the transcription of ribosomal DNA (rDNA). oup.comnih.gov It achieves this through its ribonucleolytic activity. oup.com Research has revealed that ANG catalyzes the cleavage of a specific nucleolar substrate known as promoter-associated RNA (pRNA). oup.commdpi.com The pRNA normally forms a triple helix structure with the rDNA promoter, which blocks rDNA transcription. mdpi.com By cleaving this pRNA, ANG de-represses the rDNA promoter, leading to an increase in rRNA synthesis. mdpi.com This enhanced production of rRNA is a rate-limiting step for ribosome biogenesis, which in turn boosts protein synthesis to support cell growth and proliferation. oup.commdpi.com This mechanism is essential not only for normal cell function but is also exploited by cancer cells to facilitate their uncontrolled growth. oup.comnih.gov In the absence of ANG, or when its translocation to the nucleolus is inhibited, a decrease in rRNA transcription and subsequent ribosome biogenesis is observed. nih.gov

Table 1: Role of this compound in the Nucleolus

Feature Description Source
Primary Location Nucleolus tandfonline.comoup.com
Key Substrate Promoter-associated RNA (pRNA) oup.commdpi.com
Mechanism of Action Cleaves pRNA to de-repress the ribosomal DNA (rDNA) promoter. mdpi.com
Primary Function Stimulates rRNA transcription. nih.govbiologists.comnih.gov
Downstream Effect Enhances ribosome biogenesis and protein synthesis, leading to cell proliferation. oup.commdpi.com

Dependence on Cell Density for Nuclear Translocation

The nuclear translocation of this compound is a tightly regulated process that is notably influenced by cell density, although this dependence varies significantly between different cell types. aacrjournals.org

In normal endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), the movement of ANG into the nucleus is strictly dependent on cell density. aacrjournals.orgatlasgeneticsoncology.org At low cell densities, when cells are actively proliferating, ANG is rapidly translocated to the nucleus where it accumulates in the nucleolus to drive rRNA transcription. aacrjournals.org However, as the cell density increases, this nuclear translocation progressively decreases. nih.govaacrjournals.org When the endothelial cells reach confluency, forming a stable monolayer, the nuclear translocation of ANG virtually ceases. nih.govaacrjournals.org This regulatory mechanism ensures that the growth-promoting signals of ANG are active primarily during processes like angiogenesis and tissue repair, and are switched off once the tissue structure is established. aacrjournals.org

In stark contrast, this cell density-dependent regulation is absent in certain cancer cells. nih.gov For instance, in HeLa cells, a human cervical cancer cell line, this compound is constitutively translocated into the nucleus regardless of cell density. nih.govaacrjournals.orgcapes.gov.br This continuous nuclear influx of ANG contributes to the sustained high rate of ribosome biogenesis and proliferation that is a hallmark of malignant cells. nih.govatlasgeneticsoncology.org This finding suggests that ANG itself is a contributing factor to the unchecked growth of cancer cells by providing a constant supply of ribosomes. atlasgeneticsoncology.org

Table 2: Effect of Cell Density on this compound Nuclear Translocation

Cell Type Low Density High (Confluent) Density Source
Endothelial Cells (e.g., HUVEC) High nuclear translocation Nuclear translocation ceases nih.govaacrjournals.org
Cancer Cells (e.g., HeLa) High nuclear translocation High nuclear translocation (constitutive) nih.govaacrjournals.orgatlasgeneticsoncology.org

Cytoplasmic Localization and Stress-Induced Relocation

Under normal, non-stressful conditions, the majority of endogenous this compound is found in the nucleus. tandfonline.com The smaller pool of ANG present in the cytoplasm is held in an inactive state through a strong interaction with its dedicated inhibitor, the Ribonuclease Inhibitor 1 (RNH1). tandfonline.combiologists.comresearchgate.net This tight binding prevents the ribonucleolytic activity of ANG from randomly degrading cellular RNA, which would be detrimental to the cell. biologists.com

This subcellular distribution changes dramatically in response to cellular stress, such as oxidative stress or endoplasmic reticulum (ER) stress. nih.govnih.gov During stress, ANG is actively relocated from the nucleus to the cytoplasm. tandfonline.comresearchgate.netnih.gov Concurrently, RNH1 exhibits an opposite traffic pattern, moving from the cytoplasm into the nucleus, particularly accumulating in the nucleolus. biologists.comnih.gov This opposite translocation ensures that any residual ANG in the nucleolus is inhibited, thereby halting energy-intensive rRNA transcription to conserve resources for damage repair and survival. biologists.comnih.gov

Once in the cytoplasm, the stress-induced pool of ANG dissociates from RNH1 and becomes enzymatically active. tandfonline.comnih.gov This active cytoplasmic ANG then concentrates in dynamic, non-membranous cytoplasmic foci known as stress granules (SGs). nih.govbiologists.comnih.gov Within these granules, ANG executes a key function of the cellular stress response: the cleavage of transfer RNAs (tRNAs) within their anticodon loops. tandfonline.commdpi.com This cleavage generates small RNA fragments called tRNA-derived stress-induced RNAs (tiRNAs). tandfonline.comnih.govnih.gov The production of tiRNAs leads to a transient suppression of global protein translation, which helps to conserve anabolic energy. nih.govnih.gov Furthermore, tiRNAs themselves promote the formation and assembly of stress granules, creating a positive feedback loop that enhances the cell's survival mechanisms under adverse conditions. tandfonline.comnih.gov This stress-induced relocation and subsequent activity in the cytoplasm repositions ANG from a pro-growth factor to a pro-survival factor. nih.govnih.gov

Table 3: Subcellular Dynamics of this compound (ANG) and RNH1

Condition ANG Location & State RNH1 Location ANG Function Source
Growth Conditions Primarily in the nucleolus; active. Cytoplasmic ANG is bound and inhibited by RNH1. Primarily in the cytoplasm. Stimulates rRNA transcription for growth and proliferation. tandfonline.combiologists.comresearchgate.net
Stress Conditions Relocates from nucleus to cytoplasmic stress granules; active. Relocates from cytoplasm to the nucleus/nucleolus. Cleaves tRNA to produce tiRNAs, inhibiting translation and promoting cell survival. tandfonline.comnih.govbiologists.comnih.gov

Regulation of Angiogenin Expression and Activity

Transcriptional Regulation

The synthesis of angiogenin is initiated at the level of gene transcription, a process governed by specific promoters and influenced by various cellular signals and transcription factors.

The genetic locus for human and mouse this compound exhibits a unique structure, sharing promoters and 5'-untranslated regions (5'-UTRs) with the gene for Ribonuclease 4 (RNASE4). nih.govresearchgate.net This arrangement means that the transcription of both ANG and RNASE4 is co-regulated by either a universal promoter or a liver-specific promoter. nih.govresearchgate.net The universal promoter allows for widespread, albeit low-level, expression in various tissues, reflecting this compound's broad physiological roles. researchgate.netnih.gov In contrast, the liver-specific promoter drives high-level expression predominantly in the liver, which is the primary source of circulating this compound. researchgate.nettandfonline.com This dual-promoter system allows for both ubiquitous and tissue-specific control of this compound production. nih.gov

Low oxygen tension, or hypoxia, is a potent stimulus for this compound expression, particularly within the tumor microenvironment. aacrjournals.orgaacrjournals.orgsemanticscholar.org Studies have shown that hypoxia significantly increases both ANG mRNA and protein levels in various cancer cell lines, including malignant melanoma. aacrjournals.orgaacrjournals.org This upregulation is mediated, at least in part, by hypoxia-inducible factor-1 (HIF-1), a key transcription factor in the cellular response to hypoxia. semanticscholar.orgoup.com HIF-1 binds to specific sites on the ANG promoter, activating its transcription. semanticscholar.org Interestingly, the degree of ANG induction by hypoxia has been correlated with the metastatic potential of melanoma cell lines, suggesting a role for this compound in tumor progression and spread. aacrjournals.orgaacrjournals.org The upregulation of this compound in response to hypoxia is not exclusive to cancer; it has also been observed in other contexts, such as in the corpus luteum and renal proximal tubular epithelial cells. semanticscholar.org

Furthermore, the transcription factor COUP-TFII (Chicken Ovalbumin Upstream Promoter-Transcription Factor II) has been identified as a suppressor of this compound expression. oup.com Hypoxia can lead to the suppression of COUP-TFII, which in turn relieves the inhibition on the ANG promoter, leading to its upregulation. oup.com

Androgens, such as dihydrotestosterone (B1667394) (DHT), play a significant role in stimulating this compound expression, particularly in the context of prostate cancer. nih.govmdpi.com The androgen receptor (AR) is a critical factor in the development and progression of prostate cancer. nih.gov Upon stimulation by androgens, this compound undergoes nuclear translocation in androgen-dependent prostate cancer cells. nih.gov In the nucleus, it binds to the ribosomal DNA (rDNA) promoter and stimulates the transcription of ribosomal RNA (rRNA), a process essential for cell growth. nih.gov This androgen-mediated upregulation of this compound promotes the proliferation of prostate cancer cells. nih.gov

Post-Transcriptional Regulation

Following transcription, the regulation of this compound expression continues at the post-transcriptional level, primarily through elements within the 5'-untranslated region of its mRNA.

The 5'-untranslated region (5'-UTR) of an mRNA molecule is a critical site for controlling translation. nih.govfrontiersin.org The unique genetic arrangement of the ANG locus, sharing its 5'-UTRs with RNASE4, suggests that these regions play a role in coordinating their expression. nih.govresearchgate.net The 5'-UTR can contain various regulatory elements that influence mRNA stability and the efficiency of translation. nih.govnih.gov The structure and sequence of the 5'-UTR can impact the binding of ribosomes and other translational machinery. plos.org While the specific mechanisms by which the this compound 5'-UTR regulates its translation are still being fully elucidated, it is clear that this region is a key control point. nih.govnih.gov

Post-Translational Regulation

After the this compound protein is synthesized, its activity is further regulated through post-translational mechanisms. A key aspect of this regulation is its interaction with the ribonuclease inhibitor RNH1. nih.govnih.govrupress.org In its basal state, this compound is often held in an inactive complex with RNH1. nih.govrupress.org Under cellular stress conditions, such as oxidative stress or endoplasmic reticulum (ER) stress, this compound is released from this inhibitory binding. nih.govnih.gov This release allows this compound to exert its ribonucleolytic activity, which includes cleaving transfer RNA (tRNA) to produce tRNA-derived stress-induced RNAs (tiRNAs). nih.govrupress.org These tiRNAs can then inhibit protein translation, representing a cellular stress response. nih.govrupress.org

Phosphorylation is another post-translational modification that can regulate this compound activity. Protein kinase C and cyclin-dependent kinase can phosphorylate this compound, which enables it to evade its inhibitor and enter the nucleus. oup.com Once in the nucleus, it can stimulate rRNA transcription. oup.com

Control by Ribonuclease/Angiogenin Inhibitor 1 (RNH1)

This compound (ANG), a member of the vertebrate-specific secreted ribonuclease (RNase) superfamily, has its potent ribonucleolytic activity tightly controlled by the Ribonuclease/Angiogenin Inhibitor 1 (RNH1). biologists.comunina.it RNH1 is a widely expressed 50 kDa protein characterized by its leucine-rich repeat structure. unina.itusbio.net It binds to ANG with an exceptionally high affinity, in the femtomolar range, forming one of the strongest known protein-protein interactions. unina.it This tight binding effectively neutralizes ANG's enzymatic activity, preventing indiscriminate degradation of cellular RNA. biologists.comunina.it

The regulation of ANG by RNH1 is highly dependent on the cellular state and subcellular localization. biologists.commdpi.com Under normal growth conditions, ANG is predominantly found in the nucleus, particularly in the nucleolus, where it is not associated with RNH1. biologists.com This separation allows ANG to remain enzymatically active and stimulate the transcription of ribosomal RNA (rRNA), a crucial process for cell growth and proliferation. biologists.commdpi.com In contrast, any ANG present in the cytoplasm is bound and inhibited by RNH1, safeguarding the cell from random RNA cleavage. biologists.com

During periods of cellular stress, a significant shift in the localization of both ANG and RNH1 occurs. biologists.commdpi.com ANG moves from the nucleus to the cytoplasm and concentrates in stress granules, which are transient cytoplasmic foci that store untranslated messenger RNAs (mRNPs). biologists.comunina.itnih.gov Within these stress granules, ANG is not associated with RNH1, allowing it to be enzymatically active and cleave transfer RNA (tRNA) to produce tRNA-derived stress-induced small RNAs (tiRNAs). biologists.commdpi.com These tiRNAs play a role in reprogramming protein translation as a survival mechanism. biologists.com Conversely, under stress, nuclear ANG becomes associated with RNH1, inhibiting its activity to conserve energy by preventing unnecessary rRNA production. biologists.com Knockdown of RNH1 has been shown to enhance the production of tiRNAs in cells under oxidative stress, leading to a halt in translation. unina.itrupress.org

Ribosome-Mediated Activation of Ribonucleolytic Activity

While RNH1 acts as a potent inhibitor, the ribonucleolytic activity of isolated this compound is inherently weak, several orders of magnitude lower than that of its homolog, RNase A. umassmed.eduresearchgate.net Recent research has revealed that the cytosolic ribosome is a key activator of ANG's nuclease function. umassmed.edunih.govbiorxiv.org This activation is crucial for ANG to perform its role in cleaving tRNA during cellular stress. umassmed.edubiorxiv.org

Biochemical assays and cryogenic electron microscopy (cryo-EM) have shown that ANG binds to the A site of the 80S ribosome. umassmed.edunih.gov This binding event is not passive; it induces a significant conformational change in ANG, which dramatically enhances its catalytic efficiency. umassmed.edunih.gov The interaction with the ribosome makes ANG several orders of magnitude more efficient in cleaving tRNA. umassmed.edunih.gov This activation mechanism suggests that the abundance of ribosomes with vacant A sites, which increases during cellular stress, is a critical factor in triggering ANG's ribonucleolytic activity. umassmed.edunih.govbiorxiv.org The ribosome, therefore, acts not only as an activator but also as a specificity factor, directing ANG to its tRNA substrate. umassmed.edunih.gov

The interaction between ANG and the ribosome involves specific contacts with conserved elements of the ribosomal decoding center, including helix 69 of the 60S subunit and helices 44 and 30 of the 40S subunit. nih.gov These interactions are largely sequence-independent in terms of the mRNA, suggesting that ANG's activation is not sensitive to the specific mRNA being translated. nih.gov

Conformational Changes Leading to Catalytic Activation

The low intrinsic catalytic activity of free this compound is attributed to its unique C-terminal tail structure. umassmed.edunih.gov In its inactive state, the C-terminal region of ANG (residues 116-123) folds into a short α-helix. umassmed.eduresearchgate.net This α-helical conformation partially obstructs the substrate-binding site, including the pyrimidine-binding pocket, which is analogous to the active site of RNase A. umassmed.eduresearchgate.netpnas.org This obstruction is a key reason for the weak enzymatic activity of purified ANG. umassmed.edupnas.org

Upon binding to the ribosome, the C-terminal tail of ANG undergoes a dramatic rearrangement. umassmed.edunih.gov It shifts by more than 15 Å and refolds to extend a β-strand, a conformation similar to that seen in the highly active RNase A. umassmed.edunih.gov This conformational change effectively unblocks the active site, allowing for efficient substrate binding and catalysis. umassmed.edunih.gov Mutations in the C-terminal region that destabilize the inhibitory α-helical fold have been shown to increase the enzymatic activity of ANG by 4 to 30-fold. umassmed.edunih.gov This ribosome-induced structural rearrangement explains the potent activation of ANG's ribonuclease activity within the cellular environment. umassmed.edunih.gov Molecular dynamics simulations have also suggested that conformational switching of the catalytic residue His114 is a key mechanism behind the loss of ribonucleolytic activity in certain ANG mutants associated with diseases like amyotrophic lateral sclerosis (ALS). plos.org

Environmental and Stress-Induced Regulation

The expression and activity of this compound are significantly influenced by various environmental and cellular stress factors, highlighting its role as a key player in the cellular stress response. biologists.comnih.gov

Hypoxia: One of the most well-documented regulators of ANG is hypoxia, or low oxygen tension. aacrjournals.orgrcsi.comnih.gov Studies have shown that hypoxic conditions lead to the upregulation of ANG expression in various cell types, including melanoma cells and renal proximal tubular epithelial cells. aacrjournals.orgnih.gov This induction is mediated by the hypoxia-inducible factor-1 (HIF-1), a key transcription factor in the cellular response to hypoxia. rcsi.comoup.com HIF-1α is both sufficient and required to activate ANG expression in motor neurons exposed to hypoxia. rcsi.com The increased secretion of ANG under hypoxic conditions is thought to contribute to angiogenesis and vascular remodeling, which are crucial for maintaining blood flow and cell survival in low-oxygen environments. nih.govoup.com

Oxidative and Other Stresses: Oxidative stress, induced by agents like sodium arsenite, also triggers the activation and relocation of ANG. biologists.complos.org Under oxidative stress, ANG shifts from the nucleus to the cytoplasm, where it cleaves tRNA to produce tiRNAs. biologists.complos.org This process contributes to the repression of global protein synthesis, a key survival strategy during stress. nih.govrupress.orgplos.org ANG has also been shown to be involved in the response to other stressors, including heat shock, ultraviolet irradiation, and mitochondrial stress. rupress.orgbiorxiv.orgbiorxiv.org For instance, ANG can protect cells from the inhibition of specific respiratory complexes in the mitochondria. biorxiv.org

Inflammatory Mediators: The expression of ANG can also be regulated by inflammatory cytokines. In human hepatoma cells, Interleukin-6 (IL-6), a major inducer of the acute-phase response, stimulates the synthesis and secretion of ANG. nih.gov This effect is enhanced by the glucocorticoid dexamethasone. nih.gov Conversely, Interleukin-1 (IL-1) can decrease the basal production of ANG and abolish the stimulatory effect of IL-6. nih.gov This suggests that the interplay of various inflammatory mediators can finely tune ANG expression during an inflammatory response. nih.gov

Mechanistic Roles in Cellular Processes

Ribosomal RNA Biogenesis and Protein Synthesis

Angiogenin is involved in the intricate process of ribosomal RNA (rRNA) biogenesis, which is fundamental for ribosome assembly and, consequently, protein synthesis. Nuclear translocation of ANG is essential for its activity in stimulating rRNA transcription. nih.govaacrjournals.orgnih.gov

Stimulation of Ribosomal DNA (rDNA) Transcription

ANG promotes rRNA transcription by influencing the activity of RNA polymerase I (Pol I), the enzyme responsible for transcribing ribosomal DNA (rDNA). ANG enhances the formation of the Pol I pre-initiation complex at the rDNA promoter. nih.govnih.gov It binds to specific regions of the rDNA promoter, including the upstream control element (UCE), increasing the occupancy of RNA Pol I and components of the selectivity factor SL1, such as TAFI48 and TAFI110. nih.govnih.gov This binding and interaction facilitate the initiation of rRNA synthesis. nih.govnih.gov

Cleavage of pRNA and Derepression of rDNA Transcription

A key mechanism by which ANG stimulates rDNA transcription is through the cleavage of promoter-associated RNA (pRNA). mdpi.comraineslab.comoup.comoup.com pRNA is a non-coding RNA that interacts with the nucleolar remodeling complex (NoRC). raineslab.comoup.comnih.gov The pRNA-NoRC complex binds to the rDNA promoter, leading to transcriptional silencing. raineslab.comoup.comnih.gov ANG catalyzes the cleavage of a specific phosphodiester bond in pRNA, disrupting its association with TIP5, a component of NoRC. raineslab.comoup.comoup.comresearchgate.net This cleavage prevents the recruitment of NoRC to the rDNA promoter, thereby derepressing or activating rDNA transcription and promoting cell growth. raineslab.comoup.comoup.comresearchgate.net

Epigenetic Activation of rDNA Promoter (e.g., methylation, histone modification)

This compound also contributes to the epigenetic activation of the rDNA promoter, further enhancing transcription. nih.govnih.govaacrjournals.orgoup.com ANG increases the number of actively transcribing rDNA copies through modifications to DNA methylation and histone marks at the promoter. nih.govnih.govaacrjournals.orgoup.com Studies have shown that ANG binds to histone H3 and influences its methylation status. nih.govnih.gov Specifically, ANG inhibits the methylation of H3K9, a mark associated with repressive transcription, and activates the methylation of H3K4 and acetylation of H4, marks associated with active transcription, at the rDNA promoter. nih.govnih.govoup.comaacrjournals.org This epigenetic remodeling creates a more permissive chromatin environment for Pol I-mediated transcription. nih.govnih.govaacrjournals.org

tRNA Cleavage and tRNA-derived Small RNA (tiRNA) Production

Beyond its role in rRNA biogenesis, this compound is a key enzyme responsible for the cleavage of transfer RNAs (tRNAs), particularly under cellular stress conditions. This cleavage generates a class of small non-coding RNAs known as tRNA-derived small RNAs (tsRNAs) or tRNA-derived stress-induced RNAs (tiRNAs). mdpi.comnih.govnih.govoup.comresearchgate.netencyclopedia.pubfrontiersin.orgrupress.orgtandfonline.comspandidos-publications.comaginganddisease.orgmdpi.comtandfonline.comnih.govmdpi.com

Cellular ProcessThis compound MechanismEffect on ProcessSupporting Citations
rRNA Biogenesis Stimulates rDNA transcription by enhancing Pol I pre-initiation complex formation.Increased rRNA synthesis nih.govnih.gov
Cleaves pRNA, preventing NoRC-mediated repression of rDNA transcription.Derepression and activation of rDNA transcription mdpi.comraineslab.comoup.comoup.comresearchgate.net
Epigenetically activates rDNA promoter (inhibits H3K9me, activates H3K4me, H4ac).Increased number of actively transcribing rDNA copies nih.govnih.govoup.comaacrjournals.orgoup.com
Contributes to overall ribosome assembly.Enhanced protein synthesis, cell growth, proliferation mdpi.comaacrjournals.orgraineslab.comnih.govoup.combiorxiv.org
tRNA Cleavage/tiRNA Production Stress-induced cleavage of mature tRNAs within anticodon loops.Generation of tRNA halves (tiRNAs/tsRNAs) nih.govoup.comresearchgate.netfrontiersin.orgrupress.orgmdpi.comtandfonline.comnih.govmdpi.combiorxiv.org
Specific cleavage sites, often at CA motifs.Production of distinct 5' and 3' tiRNAs oup.comoup.comresearchgate.nettandfonline.combiorxiv.org

Generation of 5'- and 3'-tiRNAs

Under cellular stress, this compound acts as a stress-activated ribonuclease that cleaves mature cytoplasmic tRNAs within their anticodon loops. mdpi.comrupress.orgpnas.orgnih.govbiorxiv.orgnih.gov This cleavage generates small RNA fragments known as tRNA-derived stress-induced RNAs (tiRNAs) or tRNA halves. mdpi.comrupress.orgpnas.orgtandfonline.commdpi.com These tiRNAs are typically 30-40 nucleotides in length and are categorized into 5'-tiRNAs and 3'-tiRNAs based on their origin from the 5' or 3' half of the tRNA molecule, respectively. rupress.orgnih.govmdpi.com While this compound is a key enzyme in this process, some stress-induced tRNA cleavage might also occur independently of this compound. nih.gov The generation of tiRNAs by this compound is regulated, and the this compound inhibitor RNH1 plays a role in controlling tiRNA production. rupress.orgnih.govunina.it

Stress Granule Formation and Dynamics

This compound and the tiRNAs it generates are involved in the formation and dynamics of stress granules (SGs), dense cytoplasmic foci where untranslated messenger ribonucleoproteins (mRNPs) are transiently sequestered during cellular stress. mdpi.combiologists.comnih.govcapes.gov.br SG assembly is a crucial part of the cellular stress response, helping to reprogram protein translation and promote cell survival. biologists.comnih.gov

tiRNA-Induced Assembly of Stress Granules

Transfection of natural or synthetic 5'-tiRNAs has been shown to induce the assembly of stress granules in a manner independent of eIF2α phosphorylation, a common pathway for SG formation. pnas.orgnih.govcapes.gov.brresearchgate.netnih.gova-z.lu This suggests that this compound-induced tiRNAs activate a distinct pathway leading to SG assembly. nih.gov Specifically, 5'-tiRNAs, but not 3'-tiRNAs, are capable of inducing SG assembly. pnas.orgnih.govcapes.gov.brnih.gova-z.lu The presence of a 5'-monophosphate modification on natural 5'-tiRNAs is important for optimal SG assembly. nih.gova-z.lu Certain 5'-tiRNAs containing a terminal oligoguanine (TOG) motif are particularly effective at inducing SG assembly. pnas.orgresearchgate.netoup.com These TOG motifs can assemble into G-quadruplex structures, which are required for the induction of SGs. pnas.orgoup.comresearchgate.net The translational silencer Y-box binding protein 1 (YB-1) is also involved in 5'-tiRNA-mediated stress granule formation. pnas.orgresearchgate.netoup.com

Localization of this compound and RNH1 in Stress Granules

The subcellular localization of this compound and its inhibitor, RNH1, is dynamically regulated by the cell's growth status and stress conditions. unina.itnih.govresearchgate.netbiologists.comomicsdi.org Under normal growth conditions, this compound is primarily nuclear, while cytoplasmic this compound is associated with and inhibited by RNH1. unina.itnih.govresearchgate.netbiologists.comomicsdi.org However, under stress conditions, this compound translocates to the cytoplasm and becomes concentrated in stress granules. unina.itnih.govresearchgate.netbiologists.comomicsdi.org Within stress granules, this compound is not associated with RNH1, allowing it to remain enzymatically active for tiRNA production. unina.itnih.govresearchgate.netbiologists.comomicsdi.org Conversely, nuclear this compound is associated with RNH1 in stressed cells, which is thought to inhibit its activity and conserve energy. unina.itnih.govresearchgate.netbiologists.comomicsdi.org RNH1 also shows altered localization under stress, accumulating in the nuclear compartment while its cytoplasmic level decreases, although it is also recruited to SGs. unina.it Despite being recruited to SGs, RNH1 and this compound are not physically associated within these granules. unina.it

Translational Regulation by this compound and tiRNAs

This compound and the tiRNAs it produces play a significant role in regulating protein translation, particularly during cellular stress. mdpi.comrupress.orgbiologists.com This regulation involves both the inhibition of global protein synthesis and the reprogramming of translation. mdpi.combiologists.comfrontiersin.org

Inhibition of Protein Synthesis

This compound can inhibit protein synthesis. rupress.orgnih.govcapes.gov.br This inhibitory effect is mediated by the tiRNAs generated through this compound's ribonuclease activity. mdpi.comrupress.orgtandfonline.comnih.gov Transfection of 5'-tiRNAs, but not 3'-tiRNAs, has been shown to significantly inhibit protein synthesis. rupress.orgnih.govnih.gov This inhibition can occur independently of the phosphorylation of eIF2α, highlighting an alternative pathway of translational control activated by this compound and tiRNAs. rupress.orgnih.govresearchgate.netnih.gov Selected 5'-tiRNAs inhibit translation initiation by displacing components of the eIF4F complex, such as eIF4G/eIF4A, from mRNA. pnas.orgresearchgate.netnih.gov The TOG motif found in certain 5'-tiRNAs is required for this displacement and subsequent translation inhibition. pnas.orgresearchgate.netnih.gov

Reprogramming of Protein Translation

Beyond global inhibition, this compound and tiRNAs are involved in reprogramming protein translation during stress. mdpi.combiologists.combiologists.comfrontiersin.org This reprogramming allows cells to reduce the synthesis of housekeeping proteins while potentially enhancing the translation of mRNAs encoding proteins necessary for stress adaptation and survival. rupress.orgbiologists.comnih.gov While the exact mechanisms are still being investigated, it is hypothesized that tiRNAs, particularly those with 5' TOG motifs, may selectively repress cap-dependent translation while promoting the translation of mRNAs containing internal ribosome entry sites (IRES). tandfonline.comresearchgate.net This differential regulation contributes to the cellular stress response and promotes survival under adverse conditions. rupress.orgbiologists.com

Role of Terminal Oligoguanine Motif in tiRNA Activity

A terminal oligoguanine motif within tiRNAs is crucial for their activity in displacing the eIF4F complex, inhibiting translation, and inducing the assembly of stress granules (SGs). These tiRNAs bearing oligoguanine motifs at their 5'-ends can assemble G-quadruplex-like structures. These structures are required for the translation inhibition mediated by these tiRNAs.

Contribution of YB-1 to Translational Repression

The translational silencer YB-1 (Y-box binding protein 1) plays a role in this compound- and tiRNA-induced translational repression. YB-1 contributes to the displacement of eIF4G from RNA and the eIF4E/G/A (eIF4F) complex from the m⁷G cap. Studies indicate that YB-1 directly binds to tiRNAs via its cold shock domain. This interaction is necessary for the packaging of tiRNA-repressed mRNAs into SGs but is not required for the translational repression itself.

Cellular Proliferation and Survival Mechanisms

This compound's functions extend to promoting cellular proliferation and survival through the activation of specific signaling pathways and modulation of apoptosis.

Activation of ERK1/2 and PI3K/Akt Signaling Pathways

Extracellular this compound can activate signal transduction pathways, including ERK1/2 and PI3K/Akt, in various cell types and under different conditions. Activation of these pathways is considered to contribute to increased production of ribosomal proteins, thereby enhancing cell growth and proliferation. ANG can also induce the synthesis of nitric oxide through the PI3K/Akt pathway, which is involved in vascular physiology. The activation of the PI3K/Akt pathway has been linked to this compound's neuroprotective effects in certain models.

Modulation of Apoptosis

This compound is known to modulate apoptosis. It can inhibit apoptosis through cellular signaling pathways and its direct nuclear functions. ANG may activate the NF-κB-mediated cell survival pathway and the Bcl-2-mediated antiapoptotic pathway. Knockdown of endogenous this compound has been shown to promote cell apoptosis in certain cell lines.

Promotion of Cell Proliferation

This compound directly promotes cell proliferation. Under growth conditions, ANG can translocate into the nucleus, where it accumulates in the nucleolus and stimulates ribosomal RNA (rRNA) transcription, facilitating cell growth and proliferation. This nuclear translocation and subsequent rRNA transcription are considered key mechanisms by which ANG promotes cell proliferation. ANG's ability to promote cell proliferation is observed in various cell types, including tumor cells and endothelial cells.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound133112768
eIF4F-
eIF4G162010518
eIF4A11691869
YB-1 (Y-box binding protein 1)-
ERK1/2 (MAPK1/MAPK3)-
PI3K (Phosphoinositide 3-kinase)-
Akt (Protein kinase B)-

Note: PubChem CIDs for complexes or protein families (like eIF4F, YB-1, ERK1/2, PI3K, Akt) are not typically assigned to the complex/family itself, but rather to specific members or inhibitors. Where available, a representative CID for a related entry or inhibitor is provided.This compound (ANG), a member of the secreted ribonuclease superfamily, is a multifunctional protein involved in diverse physiological and pathological processes, including angiogenesis, cell proliferation, survival, migration, and differentiation. Initially identified for its potent ability to induce new blood vessel formation, research over the past three decades has revealed its intricate roles in cellular nucleic acid metabolism and signaling pathways. ANG's biological functions are dependent on its weak, yet critical, ribonucleolytic activity and its ability to activate various signal transduction cascades in target cells.

Role of Terminal Oligoguanine Motif in tiRNA Activity

A terminal oligoguanine motif within tiRNAs is crucial for their activity in displacing the eIF4F complex, inhibiting translation, and inducing the assembly of stress granules (SGs). These tiRNAs bearing oligoguanine motifs at their 5'-ends can assemble G-quadruplex-like structures that are required for translation inhibition.

Contribution of YB-1 to Translational Repression

The translational silencer YB-1 (Y-box binding protein 1) plays a role in this compound- and tiRNA-induced translational repression. YB-1 contributes to the displacement of eIF4G from RNA and the eIF4E/G/A (eIF4F) complex from the m⁷G cap. Studies indicate that YB-1 directly binds to tiRNAs via its cold shock domain. This interaction is necessary for the packaging of tiRNA-repressed mRNAs into SGs but is dispensable for tiRNA-mediated translational repression.

Cellular Proliferation and Survival Mechanisms

This compound's functions extend to promoting cellular proliferation and survival through the activation of specific signaling pathways and modulation of apoptosis.

Activation of ERK1/2 and PI3K/Akt Signaling Pathways

Extracellular this compound can activate signal transduction pathways, including ERK1/2 and PI3K/Akt, in various cell types and under different conditions. Activation of these pathways is considered to contribute to increased production of ribosomal proteins, thereby enhancing cell growth and proliferation. ANG can also induce the synthesis of nitric oxide in endothelial cells through the PI3K/Akt pathway, which is involved in vascular physiology. The activation of the PI3K/Akt pathway has been linked to this compound's neuroprotective effects in certain models.

Modulation of Apoptosis

This compound is known to modulate apoptosis. It can inhibit apoptosis by cellular signaling pathways and its direct nuclear functions. ANG may activate the NF-κB-mediated cell survival pathway and the Bcl-2-mediated antiapoptotic pathway. Knockdown of endogenous this compound has been shown to promote cell apoptosis in certain cell lines.

Promotion of Cell Proliferation

This compound directly promotes cell proliferation. Under growth conditions, ANG can translocate into the nucleus, where it accumulates in the nucleolus and stimulates ribosomal RNA (rRNA) transcription, facilitating cell growth and proliferation. This nuclear translocation and subsequent rRNA transcription are considered key mechanisms by which ANG promotes cell proliferation. ANG's ability to promote cell proliferation is observed in various cell types, including tumor cells and endothelial cells.

Cell Migration and Invasion Pathways

This compound is actively involved in promoting cell migration and invasion, crucial steps in processes like angiogenesis and tumor metastasis. oup.comprospecbio.cominteresjournals.org This involves a series of interactions and the activation of proteolytic cascades. prospecbio.cominteresjournals.org

Degradation of Basement Membrane Components (Laminin, Fibronectin)

The activation of proteolytic cascades, particularly the generation of plasmin, leads to the degradation of components of the basement membrane and extracellular matrix. interesjournals.orgmdpi.comnih.gov Key proteins degraded include laminin (B1169045) and fibronectin. wikipedia.orginteresjournals.orgmdpi.com The breakdown of these structural barriers facilitates the penetration and migration of endothelial cells into the surrounding tissue. wikipedia.orgmdpi.comnih.gov

Formation of Tubular Structures

This compound interacts with endothelial and smooth muscle cells, promoting not only migration and invasion but also proliferation and the formation of tubular structures. wikipedia.orgprospecbio.cominteresjournals.orgpnas.orgresearchgate.netnih.govnih.gov This is a fundamental aspect of its role in angiogenesis, the process of forming new blood vessels. wikipedia.orgprospecbio.com this compound has been shown to organize the formation of tubular structures from cultured endothelial cells. pnas.org

Cellular Differentiation Processes

Beyond its role in migration and invasion, this compound is also implicated in cellular differentiation processes. wikipedia.orgoup.com It promotes the differentiation of tumor vascular endothelial cells by activating signaling pathways such as the serine-threonine kinase (Akt)/mammalian target of the rapamycin (B549165) (mTOR) pathway. nih.gov Studies have also suggested a role for this compound in neuronal differentiation. Mouse this compound-1 is expressed during the neuronal differentiation of pluripotent stem cells, suggesting its involvement in neurite pathfinding. acs.org

Mechanistic Contributions to Physiological Systems

Angiogenesis: Molecular Mechanisms of Vascularization

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, reproduction, wound healing, and also plays a significant role in various diseases, including cancer. ANG is a potent inducer of this process. umk.pltandfonline.comoup.com

Angiogenin induces angiogenesis by activating vascular endothelial and smooth muscle cells, triggering a cascade of events including cell migration, invasion, proliferation, and the formation of tubular structures. researchgate.netresearchgate.net The process is initiated by the binding of ANG to its receptors on the surface of endothelial cells. researchgate.netfrontiersin.org This interaction activates several intracellular signaling pathways, such as PKB/Akt, ERK1/2, and SAPK/JNK, which promote ribosomal RNA transcription. researchgate.netfrontiersin.org This enhanced rRNA transcription is a key step in ribosome biogenesis, driving angiogenesis through the upregulation of genes related to cell proliferation, migration, invasion, and tube formation. frontiersin.org ANG also promotes proteolytic mechanisms by upregulating proteases and plasmin, which degrade components of the basement membrane like fibronectin and laminin (B1169045), facilitating the migration of endothelial cells through the extracellular matrix. researchgate.net Furthermore, ANG can translocate into the nucleus of target cells, directly enhancing ribosomal RNA transcription, which is essential for cell growth and proliferation. researchgate.netnih.gov

This compound's angiogenic activity is closely intertwined with that of other angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF). oup.com ANG-mediated rRNA transcription is considered essential for VEGF to stimulate angiogenesis. oup.comnih.gov Studies have shown that inhibiting ANG expression or activity in endothelial cells leads to decreased rRNA transcription and reduced sensitivity to growth stimuli like VEGF and basic fibroblast growth factor (bFGF). nih.gov This suggests that ANG's activity is necessary for other angiogenic factors to effectively induce angiogenesis. nih.gov The simultaneous inhibition of tumor-driven angiogenesis mediated by angiogenins and vascular endothelial growth factors is considered a major therapeutic approach against certain cancers. frontiersin.org Both VEGF and this compound are key regulators of angiogenesis, and their interaction can influence the process, particularly in pathological conditions. researchgate.net

This compound plays a relevant role in the wound healing process, which significantly involves angiogenesis, including the migration, growth, and differentiation of endothelial cells. researchgate.netnih.govmdpi.com It promotes wound healing by inducing angiogenesis and cell migration, and by activating fibroblast cells to produce extracellular matrix proteins like collagen, fibrin, and fibronectin. researchgate.netresearchgate.net ANG is directly involved in wound healing as its primary biological function includes blood vessel homeostasis regulation, stimulating new vessel growth and maintaining endothelial cell self-renewal. umk.pl ANG also activates fibroblasts and the factors they produce, indirectly influencing the course of wound healing. umk.pltandfonline.com The interaction between this compound and copper ions may also be a relevant mechanism in regulating the formation of new blood vessel pathways during wound healing. nih.govmdpi.com

Neurobiology: Neuroprotection and Neuronal Homeostasis

Beyond its angiogenic functions, this compound is also recognized for its important roles in the nervous system, including neuroprotection and maintaining neuronal homeostasis. tandfonline.comresearchgate.netnih.gov

This compound is expressed at high levels in the developing nervous system, in both the brain and spinal cord, predominantly in neurons. frontiersin.orgresearchgate.net Its activity has been shown to be necessary for neurite extension and pathfinding in differentiated motoneuron-like cells. frontiersin.orgoup.com ANG localizes in growth cones and neurite outgrowths, and studies using inhibitors of ANG have demonstrated its critical role in neurite pathfinding. oup.com This function is considered another instance where an angiogenic factor exhibits a pleiotropic role, similar to VEGF, which also has neurotrophic functions. oup.com ALS-associated this compound mutants have been shown to fail in exhibiting the same activity in promoting neurite extension/pathfinding. nih.govfrontiersin.org

Involvement in Astrocyte Defense Mechanisms

This compound plays a crucial role in the defense mechanisms of astrocytes, particularly in the context of neuroprotection. Research indicates that ANG is secreted by stressed neurons and subsequently taken up by astrocytes, primarily via the syndecan-4 receptor and clathrin-mediated endocytosis. jneurosci.orgfrontiersin.orgraineslab.com This uptake is essential for ANG's protective effects against stress-induced neuronal injury. frontiersin.orgnih.gov

Within astrocytes, ANG mediates RNA cleavage, modifying the astroglial RNA profile. jneurosci.orgfrontiersin.orgnih.gov This processing is distinct from the tRNA cleavage observed within neurons. nih.gov The ribonucleolytic activity of ANG is critical for activating the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway in astrocytes. nih.gov The Nrf2 pathway is a key cellular defense mechanism against oxidative stress, leading to the transcriptional induction of antioxidant response genes. nih.gov Activation of the Nrf2 pathway in astrocytes by ANG promotes the survival of nearby neurons that have suffered oxidative damage. nih.gov

Studies have shown that ANG treatment selectively protects against oxidative stress-induced cell death. nih.gov The inactive H114R variant of ANG does not trigger the Nrf2 pathway, highlighting the importance of ANG's ribonucleolytic activity for this protective mechanism. nih.gov This suggests a coordinated action between ANG's ability to cleave tRNAs and activate the Nrf2 pathway to manifest antioxidant activity. nih.gov

The mechanism by which ANG activates the Nrf2 pathway in astrocytes involves the activation of PKCα, which phosphorylates Nrf2, allowing it to dissociate from Keap1 and translocate to the nucleus. raineslab.com This leads to the activation of ARE-dependent gene expression. nih.gov

Neurons can utilize secreted ANG as a "help me" signal to stimulate defense mechanisms in astrocytes. frontiersin.orgnih.gov Loss-of-function mutations in the ANG gene are associated with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), and these mutations often disrupt ANG's ribonucleolytic activity or subcellular distribution, underscoring the importance of ANG's function in astrocyte-mediated neuroprotection. nih.govneurodegenerationresearch.eu

Hematopoiesis: Regulation of Stem and Progenitor Cells

This compound plays a non-cell autonomous role in regulating hematopoiesis by distinctly influencing the functional characteristics of primitive hematopoietic stem/progenitor cells (HSPCs) and lineage-committed myeloid-restricted progenitors (MyePro). nih.govresearchgate.netresearchgate.netnih.gov This regulation is critical for tissue development, maintenance, and regeneration. nih.govresearchgate.net

Specifically, ANG reduces the proliferative capacity of HSPCs, promoting quiescence, while simultaneously increasing the proliferation of MyePro cells. nih.govresearchgate.netresearchgate.netnih.govgoogle.com This dichotomous regulation is a novel mechanism by which a niche-secreted ribonuclease influences hematopoietic cell populations. nih.govresearchgate.net

The mechanistic basis for these differential effects lies in cell-type-specific RNA processing events induced by ANG. nih.govresearchgate.netresearchgate.netnih.gov In HSPCs, ANG induces the generation of tRNA-derived stress-induced small RNAs (tiRNAs), which leads to a reduction in global protein synthesis, contributing to the maintenance of quiescence and stemness. nih.govresearchgate.netresearchgate.netnih.gov In contrast, in MyePro cells, ANG stimulates ribosomal RNA (rRNA) induction, resulting in increased protein synthesis and proliferation. nih.govresearchgate.netresearchgate.netnih.gov

Cell Type This compound Effect on Proliferation RNA Processing Event Effect on Protein Synthesis
Hematopoietic Stem/Progenitor Cells (HSPCs) Reduced Proliferation (Promotes Quiescence) tiRNA generation Reduced
Myeloid-Restricted Progenitors (MyePro) Increased Proliferation rRNA induction Increased

This simultaneous preservation of HSPC stemness and promotion of MyePro proliferation by ANG is crucial for successful hematopoietic regeneration, particularly following damage such as irradiation. nih.govresearchgate.netresearchgate.netnih.govgoogle.com Recombinant ANG protein has been shown to improve survival in irradiated animals and enhance the regeneration of mouse and human HSPCs in transplantation models. nih.govresearchgate.netresearchgate.netnih.govgoogle.com

Loss of ANG function in mice leads to increased proliferative activity in the primitive HSPC compartment and a marked reduction in the number and frequency of HSPCs under hematopoietic stress like aging, indicating that ANG regulates HSPC quiescence and self-renewal. ashpublications.org

Plexin-B2 (PLXNB2) has been identified as a functional receptor for ANG in various cell types, including hematopoietic stem and progenitor cells. researchgate.net PLXNB2 mediates intracellular RNA processing events that contribute to the growth, survival, and regenerative capabilities influenced by ANG. researchgate.net

Immune Response Modulation: Innate Immunity Functions

This compound is involved in modulating the immune response, particularly within the innate immune system. oup.comfrontiersin.orgmdpi.comnih.gov It is recognized as a component of innate host defense and has been shown to possess antimicrobial activities. oup.comfrontiersin.orgmdpi.comnih.govahajournals.org

ANG is present in tears and contributes to the protection of the ocular surface as an antimicrobial peptide. oup.commdpi.comnih.gov It is also abundantly induced in Paneth cells in the intestine and acts as a factor for innate antimicrobial defense in this environment. oup.comacs.org Murine this compound-4 (mAng-4), a member of the pancreatic ribonuclease superfamily, is expressed in the gut and pancreas and is upregulated in intestinal Paneth cells in the presence of bacteria. acs.org mAng-4 exhibits selective toxicity to pathogenic gut bacteria, suggesting a role in innate immunity and regulating gut microflora. acs.org

Beyond its direct antimicrobial effects, ANG is related to diverse inflammatory activation and has been implicated in various inflammatory diseases. oup.comfrontiersin.orgmdpi.comnih.gov Studies suggest that ANG may play a role in modulating the inflammatory response. mdpi.comnih.gov For instance, in an endotoxin-induced uveitis rat model, topical application of ANG demonstrated immune-suppressive potential and an anti-inflammatory role in ocular inflammation. mdpi.com This effect may be associated with the inhibition of pathways related to Myd88 and NF-κB, leading to reduced expression of proinflammatory cytokines (IL-1β, IL-8, and TNF-α) and iNOS, while increasing the expression of anti-inflammatory cytokines. mdpi.com

Source/Location Function in Innate Immunity Associated Activity
Tears Ocular surface protection Antimicrobial peptide
Paneth cells (Intestine) Intestinal defense Antimicrobial factor
General Innate Immunity Modulation of inflammatory response Inhibition of proinflammatory pathways (e.g., Myd88, NF-κB)

ANG's involvement in innate immunity extends to its potential as a microbial recognition protein. nih.gov The high rate of sequence divergence among murine this compound isoforms has also suggested a role in host defense. ahajournals.org

While ANG is well-known for its angiogenic properties, its functions in innate immunity and inflammation highlight its multifaceted role in physiological and pathological conditions. oup.comfrontiersin.orgmdpi.comnih.gov

Mechanistic Insights into Pathophysiological Conditions

Cancer Progression: Molecular Pathways

Angiogenin plays a significant role in the complex process of tumor development and progression through multiple molecular pathways. Its involvement extends beyond stimulating the formation of new blood vessels to directly influencing cancer cell behavior. researchgate.netresearchgate.net

Contribution to Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels from existing vasculature, is critical for tumor growth, survival, and metastasis. nih.govnih.gov ANG is a key pro-angiogenic factor that promotes this process. nih.govresearchgate.netresearchgate.net ANG induces angiogenesis by activating vascular endothelial cells, triggering a range of cellular responses including proliferation, migration, invasion, adhesion, and the formation of tubular structures. researchgate.net ANG is taken up by endothelial cells through receptor-mediated endocytosis and translocates to the nucleus, where it promotes ribosomal RNA (rRNA) transcription. researchgate.netiiarjournals.org This nuclear translocation and subsequent rRNA synthesis are crucial for the angiogenic function of ANG. plos.org ANG also interacts with cell surface actin, which can lead to the activation of a cell-associated protease system and enhance the invasiveness of endothelial cells, further contributing to neovascularization. iiarjournals.orgnih.gov The angiogenic activity of ANG is dependent on its ribonucleolytic activity. plos.org

Role in Tumor Cell Proliferation, Migration, and Invasion

Beyond its effects on endothelial cells, ANG directly stimulates cancer cell proliferation, migration, and invasion. researchgate.netresearchgate.netnih.govnih.gov ANG can translocate into the nucleus of cancer cells, where it enhances rRNA transcription, a process essential for ribosome biogenesis and the high protein synthesis rates required for rapid cell proliferation. researchgate.netiiarjournals.orgurotoday.commdpi.com This ANG-stimulated rRNA synthesis is considered a mechanism by which ANG promotes cancer cell growth. urotoday.comnih.gov ANG also contributes to cancer cell migration and invasion by promoting proteolytic mechanisms, such as the upregulation of matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA), which degrade the extracellular matrix and basement membrane, facilitating cell movement. nih.govresearchgate.net ANG has been shown to interact with the plasminogen activation system at the surface of breast cancer cells, regulating plasmin formation and cell migration. nih.gov

Regulation of Matrix Metallopeptidase-2 (MMP2) Expression via ERK1/2

A specific mechanism by which ANG promotes tumor growth and angiogenesis involves the regulation of Matrix Metallopeptidase-2 (MMP2) expression through the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govnih.govresearchgate.netoncotarget.com Research indicates that ANG expression stimulates MMP2 expression via the phosphorylation of ERK1/2. nih.govnih.govresearchgate.netoncotarget.com This signaling cascade, ANG-ERK1/2-MMP2, contributes to the invasive phenotype of cancer cells and impacts tumor growth and progression. nih.govresearchgate.net

Involvement of tRNA Cleavage and tiRNAs in Cancer Cell Growth

Under cellular stress conditions, ANG translocates to the cytoplasm and cleaves mature transfer RNA (tRNA) within the anticodon loop, generating tRNA-derived, stress-induced small RNAs (tiRNAs), also known as tRNA halves or tsRNAs. researchgate.netresearchgate.nettandfonline.combiorxiv.org This ANG-mediated tRNA cleavage is a stress response that leads to the production of tiRNAs. researchgate.nettandfonline.com While this process can reduce global protein synthesis, specific tiRNAs can induce the translation of anti-apoptotic factors, promoting cell survival. researchgate.net tiRNAs generated by ANG have been implicated in regulating cell proliferation and apoptosis, gene expression, and translation, contributing to cancer progression. nih.govresearchgate.net The stress-angiogenin-tiRNAs signaling pathway is recognized as a mechanism regulating tumorigenesis. researchgate.net

Dysregulation in Specific Cancers (e.g., Breast, Colorectal, Prostate, Gastric, Pancreatic)

This compound is frequently found to be dysregulated, often overexpressed, in a variety of human cancers, and its aberrant expression is associated with poor prognosis. nih.govresearchgate.neturotoday.com

In breast cancer , ANG dysregulation is associated with tumorigenesis, including mechanisms like MMP2 activation and extracellular matrix degradation. researchgate.net Elevated levels of secreted and cell surface-bound ANG have been detected in highly invasive metastatic breast cancer cells. nih.gov Sex hormones and their receptors can regulate the production of SHOT-RNAs (Sex hormone-dependent TRNA-derived RNAs) by activating ANG to cleave aminoacylated mature tRNAs, and the accumulation of these SHOT-RNAs contributes to breast cancer cell proliferation. frontiersin.orgjcancer.org

In colorectal cancer (CRC) , ANG expression is often upregulated and positively correlated with invasion and metastasis. nih.govresearchgate.netaacrjournals.orgatlasgeneticsoncology.org ANG promotes CRC cell migration and invasion, and the levels of tiRNAs (e.g., 5′-tiRNA-Val) produced by ANG cleavage are elevated in CRC tissues and associated with metastasis. nih.govresearchgate.netjcancer.orgwjgnet.com ANG can also regulate CRC progression by influencing microRNA decay, such as downregulating miR-141, which promotes angiogenesis. researchgate.net Proinflammatory cytokines from infiltrating macrophages may induce ANG in colon cancer cells, contributing to tumor angiogenesis. nih.gov

In prostate cancer , ANG is strongly upregulated, particularly in hormone-refractory disease, and its expression correlates with the evolution of prostatic epithelial cells towards an invasive phenotype. urotoday.comnih.govrsc.orgnih.gov ANG mediates androgen-stimulated rRNA transcription in prostate cancer cells, playing an essential role in progression by stimulating both cancer cell proliferation and tumor angiogenesis. urotoday.comnih.govnih.gov

In gastric cancer , increased ANG mRNA expression and elevated serum ANG levels are correlated with cancer progression, proliferation ability, and poor patient prognosis. atlasgeneticsoncology.orgnih.govoup.com ANG is considered a neovascularization factor in gastric cancer and may work coordinately with VEGF to promote the proliferation of gastric cancer cells. nih.govoup.com

In pancreatic cancer , increased ANG expression is related to cancer aggressiveness. nih.gov Elevated serum ANG levels in pancreatic cancer patients have been associated with larger tumor volumes. nih.gov

Neurodegenerative Diseases: Mechanistic Links to Neuronal Dysfunction

This compound also plays a role in the nervous system, and its dysfunction has been linked to neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease (PD), and Alzheimer's disease. nih.govnih.govneurosciencenews.comfrontiersin.orgmdpi.com Wildtype ANG has demonstrated neuroprotective effects in models of these diseases, while certain ANG mutations are associated with increased neuronal vulnerability and death. nih.govneurosciencenews.comfrontiersin.orgmdpi.com

ANG is a stress-induced survival factor for central nervous system neurons. nih.gov It can promote neuronal survival through pathways such as Akt signaling and potentially through the formation of tiRNAs, which may facilitate the recovery of stressed neurons. nih.govnih.gov ANG is enriched in motoneurons under physiological conditions and is required for their survival under stress. frontiersin.org Delivery of wildtype ANG has been shown to reduce neuronal death and delay disease progression in animal models of ALS. nih.govfrontiersin.org This neuroprotective effect appears to involve the activation of the PI3K/Akt pathway. nih.gov

Mutations in the ANG gene have been identified in familial and sporadic cases of ALS and variants have been subsequently found in PD and Alzheimer's disease. nih.govnih.govfrontiersin.orgmdpi.com These mutations can lead to a loss of ANG function. nih.gov In its mutated form, ANG can cause stem cells to delay their differentiation into specialized nerve cells, potentially leading to neurodevelopmental defects that prime nerve cells for degeneration later in life. neurosciencenews.com Mutant ANG has also been shown to inhibit neurite extension and promote hypoxia-induced cell death in motoneurons. nih.gov The ribonucleolytic activity of ANG is crucial for the physiological development of neuronal progenitors in the central nervous system. mdpi.com

Understanding the mechanisms by which ANG functions in both its healthy and mutated forms provides insights into the pathogenesis of these debilitating diseases and suggests potential avenues for therapeutic intervention, such as increasing ANG levels or targeting pathways influenced by its dysfunction. nih.govnih.govneurosciencenews.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3081193
Matrix Metallopeptidase-2 (MMP2)3926
ERK1/2349090 (for MAPK1/ERK2), 5595 (for MAPK3/ERK1)
tRNA175788
tiRNAsN/A (class of RNA fragments)

Interactive Data Table

While the search results provided detailed findings, they were not consistently presented in a structured format suitable for a single, comprehensive interactive data table covering all aspects of this compound's role in the listed conditions. The information is primarily descriptive of mechanisms and observations in various studies and cancer types. Creating a single table that accurately reflects the diverse data (e.g., expression levels, specific pathways activated, outcomes in different models) across all mentioned cancers and neurodegenerative diseases from the provided snippets would require significant interpretation and synthesis beyond presenting raw data. Therefore, a general interactive table summarizing key mechanistic roles is presented below, based on the discussed pathways.

Mechanistic Role in CancerAssociated Pathways/MoleculesOutcome
Tumor AngiogenesisEndothelial cell activation, rRNA transcription, Actin binding, Protease activationFormation of new blood vessels, Tumor growth
Tumor Cell ProliferationNuclear translocation, rRNA transcriptionIncreased cell division
Tumor Cell Migration and InvasionMMPs, uPA, Plasminogen activation, tiRNAsEnhanced cell movement and tissue penetration
Regulation of MMP2ERK1/2 phosphorylationIncreased ECM degradation
Involvement of tRNA cleavage and tiRNAsStress response, tiRNA productionAltered protein synthesis, cell survival
Mechanistic Role in NeurodegenerationAssociated Pathways/MoleculesOutcome
Neuronal SurvivalAkt signaling, tiRNAsProtection against cell death
Neuronal DevelopmentStem cell differentiationInfluences nerve cell formation (mutant ANG)
Response to StresstRNA cleavage, tiRNA productionCellular adaptation, potential survival

Amyotrophic Lateral Sclerosis (ALS): Loss-of-Function Mutations and Underlying Mechanisms

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by motor neuron loss. frontiersin.orgnih.gov Heterozygous missense mutations in the ANG gene, which encodes this compound, have been identified in both sporadic and familial ALS patients. aginganddisease.orgacs.orgnih.gov These mutations are often associated with a loss of this compound function. aginganddisease.orgnih.gov ANG appears to be the second most commonly mutated gene in ALS, after SOD1, and is considered the first identified loss-of-function gene in ALS. aginganddisease.org

Impact on Ribonucleolytic Activity

A significant consequence of many ALS-associated ANG mutations is a severe impairment or complete loss of this compound's ribonucleolytic activity. aginganddisease.orgacs.orgnih.govoup.com This enzymatic activity, while relatively weak compared to other RNase A family members, is crucial for this compound's biological functions, including angiogenesis and neuroprotection. oup.comoup.com Studies have shown that most mutated this compound proteins associated with ALS exhibit significantly reduced ribonucleolytic activity compared to the wild-type protein. aginganddisease.orgacs.orgoup.com For instance, the K40I mutation shows less than 1% of wild-type activity, while R31K retains approximately 69%. aginganddisease.org The loss of ribonucleolytic activity in some mutants, such as K17I, is attributed to conformational changes, specifically a switching of the catalytic residue His114. plos.orgnih.gov

Impact on Nuclear Translocation Activity

In addition to affecting ribonucleolytic activity, ALS-associated ANG mutations can also impair the protein's ability to translocate into the nucleus. aginganddisease.orgnih.gov Nuclear translocation is essential for some of this compound's functions, such as stimulating ribosomal RNA transcription. mdpi.comnih.gov Mutations located in or near the nuclear localization signal (NLS) of this compound can result in a loss of this translocation activity. aginganddisease.orgnih.gov For example, mutations like S28N and P112L have been shown to cause a loss of nuclear translocation activity due to changes in the folding of the RRR residues within the NLS, leading to a reduction in their solvent accessible surface area. plos.orgnih.gov While some mutants may retain partial ribonucleolytic activity, impaired nuclear translocation can still lead to a complete loss of angiogenic function. nih.gov

Links to Stress Response and Neuronal Survival

This compound plays a role in cellular stress response and promotes neuronal survival. frontiersin.orgnih.govmdpi.combiologists.com Under stress conditions, this compound can translocate to the cytoplasm and cleave tRNAs to produce tRNA-derived stress-induced small RNAs (tiRNAs). mdpi.combiologists.comoup.com These tiRNAs can inhibit protein translation and induce the formation of stress granules, which are believed to have a neuroprotective action by trapping mRNAs and halting translation. mdpi.combiologists.com Loss-of-function mutations in ANG may lead to ALS through the loss of this neuroprotective function, potentially by disrupting the stress response machinery. aginganddisease.orgmdpi.com Wild-type this compound has been shown to protect motor neurons from various ALS-related insults, including excitotoxicity, hypoxia, and endoplasmic reticulum stress. frontiersin.orgnih.govmdpi.com Furthermore, this compound can activate the Nrf2 pathway in astrocytes, which provides defense against oxidative stress and promotes neuronal survival. nih.gov Pathogenic ANG mutants often fail to provide the same level of neuroprotection as the wild-type protein. frontiersin.orgmdpi.com

Parkinson's Disease (PD): Mechanistic Basis of Neuroprotection

This compound has also been implicated in Parkinson's Disease (PD), another neurodegenerative disorder. oup.commdpi.commedrxiv.orgumassmed.edunih.gov Studies suggest a neuroprotective role for this compound in models of PD. researchgate.netnih.govphysiology.org Endogenous this compound is present in dopaminergic neuronal cell lines, and exogenous this compound can be taken up by these cells. researchgate.netnih.gov this compound has been shown to protect against cell death induced by neurotoxins relevant to PD, such as MPP+ and rotenone (B1679576), in dopaminergic cell lines. researchgate.netnih.govphysiology.org This neuroprotective effect appears to be mediated, at least in part, through the inhibition of apoptosis, potentially involving the activation of the PI3K/Akt signaling pathway. researchgate.netnih.gov Reduced levels of this compound have been observed in a mouse model of PD, suggesting that alterations in this compound may contribute to the disease pathophysiology. researchgate.netnih.govphysiology.org

Alzheimer's Disease (AD): Proposed Mechanistic Connections

This compound has also been mentioned in the context of Alzheimer's Disease (AD), although the mechanistic connections appear less extensively studied compared to ALS and PD. umassmed.edunih.govbiorxiv.org Missense mutations in this compound are correlated with the development of neurodegenerative diseases, including AD, highlighting a potential role in neuroprotection. umassmed.edunih.gov While some research discusses the involvement of angiogenesis and vascular alterations in AD pathogenesis, a direct, detailed mechanistic link specifically involving this compound's enzymatic or nuclear translocation activity in AD is less clearly defined in the provided sources. frontiersin.org However, given its neuroprotective functions observed in other neurodegenerative contexts, it is plausible that a similar protective role or its disruption could be relevant in AD. oup.commdpi.comumassmed.edunih.gov

Inflammatory Processes: Mechanistic Involvement

This compound is involved in inflammatory processes and the innate immune system. oup.comresearchgate.netmdpi.commdpi.comresearchgate.net While known for its angiogenic properties, this compound also exhibits anti-inflammatory effects in certain contexts. mdpi.comresearchgate.netnih.govtandfonline.com Mechanistic studies have shown that this compound can modulate the inflammatory response by influencing the expression of cytokines and inhibiting key signaling pathways. mdpi.comresearchgate.netnih.govtandfonline.com For instance, this compound has been shown to reduce the expression of pro-inflammatory cytokines like IL-1β, IL-6, and IL-8, while increasing the expression of anti-inflammatory cytokines such as IL-4 and IL-10 in human corneal fibroblast cells. researchgate.netnih.gov Furthermore, this compound can inhibit NF-κB nuclear translocation, a crucial step in the inflammatory signaling cascade, by reducing the production of TANK-binding kinase 1 (TBK1). researchgate.netnih.gov This suggests that this compound can suppress the inflammatory response by interfering with TBK1-mediated NF-κB activation. researchgate.netnih.gov this compound's involvement in inflammation can be complex, as some studies also indicate it can induce the production of both pro- and anti-inflammatory cytokines by blood cells. tandfonline.com Its role in inflammation may depend on the specific tissue and context. tandfonline.com

Ischemic Conditions: Mechanistic Response to Oxygen and Glucose Deprivation

Ischemic conditions, characterized by a severe reduction in blood flow, lead to oxygen and glucose deprivation (OGD) in affected tissues dovepress.com. This deprivation triggers a complex cascade of cellular events, including energy failure, ionic imbalance, excitotoxicity, and oxidative stress, ultimately leading to cell damage and death tesisenred.net. This compound plays a multifaceted role in the cellular response to OGD, contributing to both adaptive and potentially maladaptive processes.

Under ischemic-like stress conditions, ANG's cellular localization shifts from the nucleus to cytoplasmic compartments, including stress granules nih.govfrontiersin.org. In this location, ANG's ribonucleolytic activity becomes prominent, leading to the cleavage of transfer RNAs (tRNAs) at the anticodon loop, generating tRNA-derived stress-induced RNA fragments (tiRNAs), also known as tRNA halves frontiersin.orgnih.govesmed.orgaginganddisease.org.

This fragmentation of tRNAs by ANG under stress has significant implications for protein translation. The resulting tiRNAs, particularly the 5' halves, can interfere with the initiation of protein synthesis, leading to a global reduction in translation rates nih.govaginganddisease.org. This reduction in protein synthesis is considered a cytoprotective mechanism under stress, as it conserves energy and reduces the burden on cellular machinery nih.gov. While global translation is suppressed, evidence suggests that the translation of certain stress-response genes, often mediated by internal ribosome entry sites (IRESs), may be selectively maintained or even enhanced nih.gov. This selective translation allows for the production of proteins essential for cell survival under adverse conditions nih.gov.

Beyond its role in tRNA fragmentation and translation regulation, ANG also contributes to angiogenesis and neuroprotection in ischemic tissues. Angiogenesis, the formation of new blood vessels, is a critical adaptive response to ischemia, aiming to restore blood flow and oxygen supply to the deprived area dovepress.comnih.gov. ANG is a known potent inducer of angiogenesis, and its expression has been observed to increase in ischemic tissue and in the blood of stroke patients esmed.orgnih.govresearchgate.net. Studies have shown that ANG can promote the proliferation, migration, and survival of endothelial cells, key components in the formation of new blood vessels oup.comresearchgate.netsemanticscholar.org.

Furthermore, ANG has demonstrated neuroprotective effects in models of neurological diseases, including those involving ischemic injury tesisenred.netresearchgate.net. It is expressed in neurons and can protect motor neurons under hypoxic conditions plos.org. The mechanisms underlying ANG's neuroprotective effects in ischemia are still being investigated but may involve its ability to promote ribosome biogenesis (under less severe stress or in specific cell types), regulate protein translation through tiRNAs, and potentially influence other cellular pathways related to cell survival and repair plos.orgfrontiersin.orgnih.govresearchgate.net.

Research findings highlight the dynamic nature of ANG's involvement in ischemic conditions. For instance, studies in stroke patients have shown elevated serum this compound levels following ischemic stroke, with these levels correlating with infarct size esmed.org. In mouse models of cerebral ischemia, increased brain this compound content has been observed in the infarct tissue nih.gov. Conditioned medium from adipose-derived stromal/stem cells subjected to glucose and oxygen deprivation has been shown to contain increased levels of ANG, along with other angiogenic and anti-apoptotic factors, and this conditioned medium promoted endothelial cell viability and tube formation nih.gov.

The interplay between ANG's different functions – promoting angiogenesis and modulating protein translation via tiRNAs – is crucial in determining the cellular and tissue response to ischemia. While angiogenesis aims to restore nutrient and oxygen supply, the regulation of protein synthesis helps cells survive the immediate deprivation.

Data from research studies illustrate the changes in this compound levels and its effects under ischemic conditions:

Study TypeCondition AppliedTissue/Sample AnalyzedObservationCitation
Human Ischemic StrokeIschemic StrokeSerumElevated serum this compound levels post-stroke, correlating with infarct size. esmed.org
Mouse Cerebral IschemiaCerebral IschemiaInfarct TissueIncreased brain this compound content in infarct tissue. nih.gov
In vitro (Adipose-Derived Cells)Glucose and Oxygen DeprivationConditioned MediumIncreased secretion of this compound. nih.gov
In vitro (Endothelial Cells)Oxygen-Glucose DeprivationCellsThis compound promotes viability and tube formation. nih.gov

These findings underscore the significance of this compound as a responsive factor in ischemic conditions, contributing to both vascular remodeling and cellular survival mechanisms.

Advanced Methodologies in Angiogenin Research

In Vitro Experimental Models: Cell Lines and Primary Cultures

In vitro models are fundamental tools for investigating the cellular and molecular activities of angiogenin. These systems, which include immortalized cell lines and primary cultures, offer controlled environments to study specific aspects of ANG function. labtoo.comhumanspecificresearch.org

Cell Lines: A variety of tumor cell lines have been utilized in this compound research, reflecting its significant role in cancer-related angiogenesis. frontiersin.org The human colon adenocarcinoma cell line, HT-29 , was instrumental in the initial isolation of this compound. iucr.org In the context of neurodegenerative diseases, dopamine-producing neuroblastoma cell lines such as SH-SY5Y and M17 have been employed to study ANG's neuroprotective effects. researchgate.net Research using these cell lines has demonstrated that they endogenously express this compound and can internalize exogenously applied ANG. researchgate.net This uptake leads to the activation of downstream signaling pathways, such as the phosphorylation of Akt, and protects the cells from neurotoxins like rotenone (B1679576) and 1-methyl-4-phenylpyridinium (MPP+). researchgate.net

Primary Cultures: Primary cultures, derived directly from living tissues, provide a model that more closely mimics the in vivo physiological state. labtoo.com These cultures are crucial for studying the interactions between different cell types. For instance, co-culture models involving endothelial cells, tumor cells, and stromal cells like fibroblasts are used to create vascularized micro-tumors in a three-dimensional setting. frontiersin.org In neuroscience, primary ventral midbrain floor cultures are used to investigate ANG's role in motor neuron survival. researchgate.netneurodegenerationresearch.eu Studies have shown that this compound protects motor neurons from stress-induced cell death in these primary cultures. neurodegenerationresearch.eu

Table 1: Examples of In Vitro Models in this compound Research

Model TypeSpecific ExampleKey Research ApplicationReference
Immortalized Cell LineHT-29 (Human Colon Adenocarcinoma)Initial isolation of this compound. iucr.org
Immortalized Cell LineSH-SY5Y (Human Neuroblastoma)Studying neuroprotective effects and uptake of this compound in dopaminergic-like neurons. researchgate.netmdpi.com
Immortalized Cell LineM17 (Human Neuroblastoma)Investigating this compound expression and its protective role against neurotoxins. researchgate.net
Primary CulturePrimary Motor Neuron CulturesAssessing the direct protective effect of this compound on neuron survival under stress. neurodegenerationresearch.eu
3D Co-CultureVascularized Micro-tumorsModeling tumor angiogenesis and the interaction of cancer cells with the vasculature. frontiersin.org

In Vivo Animal Models: Transgenic, Knockout, and Disease Models

Animal models are indispensable for understanding the physiological and pathological roles of this compound in a whole-organism context.

Transgenic and Disease Models: The SOD1G93A mouse is a widely used transgenic model for amyotrophic lateral sclerosis (ALS). scantox.com This model involves the overexpression of a mutated human superoxide (B77818) dismutase 1 (SOD1) gene, leading to an ALS-like phenotype. scantox.comnih.gov Studies have shown that administering this compound to SOD1G93A mice can increase their lifespan, delay disease progression, and improve motor performance. neurodegenerationresearch.euresearchgate.net This demonstrates the neuroprotective potential of ANG in an ALS context. Following these findings, further preclinical testing has been proposed in other ALS mouse models, such as the FUS(1-359) and TDP-43 A315T mice, to firmly establish its efficacy. neurodegenerationresearch.eu

Knockout Models: Creating this compound knockout mice presents a unique challenge. While humans possess a single ANG gene, mice have six distinct ANG genes spread across a large chromosomal region, making a complete knockout of all six simultaneously unfeasible. nih.gov This genetic redundancy complicates loss-of-function studies in murine models. Nevertheless, the development of animal models based on human mutant forms of ANG is considered a valuable strategy for evaluating therapeutic approaches. researchgate.net

Table 2: Key In Vivo Models for this compound Studies

ModelDescriptionKey Findings/ApplicationReference
SOD1G93A MouseTransgenic mouse model expressing a human mutant SOD1 gene, mimicking ALS.This compound delivery improved motor function and extended lifespan, supporting its therapeutic potential for ALS. neurodegenerationresearch.euscantox.comresearchgate.net
FUS(1-359) MouseTransgenic mouse model for ALS with a progressive disease phenotype.Proposed for further preclinical evaluation of this compound's therapeutic efficacy. neurodegenerationresearch.eu
TDP-43 A315T MouseTransgenic mouse model for ALS.Proposed for further preclinical evaluation of this compound's therapeutic efficacy. neurodegenerationresearch.eu
ANG Knockout MiceGenetically engineered mice lacking one or more this compound genes.Challenging to create a full knockout due to multiple ANG genes in mice; used to study the general role of this compound in development. nih.gov

Structural Biology Techniques

Structural biology provides atomic-level insights into how this compound performs its functions and interacts with other molecules.

X-ray crystallography has been a cornerstone in revealing the three-dimensional structure of this compound. The crystal structure of recombinant human this compound was first determined in the early 1990s. nih.govnih.gov These studies showed that ANG is a member of the pancreatic ribonuclease superfamily, possessing a kidney-shaped structure with a distinct active site. iucr.org

Crystallographic analyses have been performed on this compound from various species, including human, bovine, and murine, revealing conserved structural features as well as key differences. iucr.org For example, the structure of murine this compound was determined at 1.5 Å resolution in a complex with sulfate (B86663) ions. iucr.org A particularly significant achievement was the 2.0 Å resolution crystal structure of the complex between human this compound and the human placental ribonuclease inhibitor (hRI). embopress.org This structure elucidated the molecular basis for their extraordinarily tight binding, which is critical for regulating ANG's ribonucleolytic activity in vivo. embopress.org

Recent breakthroughs using Cryo-EM have solved a long-standing puzzle regarding this compound's activation. While isolated this compound has very low catalytic activity, its activity is dramatically enhanced upon binding to the ribosome. umassmed.edubiorxiv.orgnih.gov Cryo-EM structures of the 80S ribosome in complex with this compound, resolved to approximately 2.8-3.0 Å, have provided a detailed mechanistic picture of this activation. umassmed.edubiorxiv.org

These structures reveal that this compound binds to the A site of the ribosome. umassmed.eduumassmed.edu This interaction induces a significant conformational change in this compound's C-terminal tail, which normally obstructs the active site. umassmed.edunih.gov The ribosome effectively rearranges this tail, opening up the catalytic center and making the enzyme several orders of magnitude more efficient at cleaving its tRNA substrates. umassmed.edubiorxiv.org The ribosome, therefore, acts as both an activator and a specificity factor, directing the tRNA substrate to this compound's newly accessible active site. biorxiv.orgnih.gov

NMR spectroscopy has been used to determine the solution structure of this compound and to study its dynamics, complementing the static pictures provided by X-ray crystallography. The three-dimensional solution structures of both human and bovine this compound have been determined using high-resolution heteronuclear NMR. rcsb.orgrcsb.org

The solution structure of human this compound was determined using over 1400 NOE correlations, revealing a backbone atomic RMSD of 0.67 Å from the mean coordinates. rcsb.org NMR studies have also been crucial for characterizing the protonation states of active-site histidine residues (His13 and His114) and for analyzing the structure and dynamics of ALS-associated ANG mutants, such as H13A and R121C, under near-physiological conditions. rcsb.orgnih.gov These studies confirmed that the mutants remain well-folded, providing insights into how specific mutations might affect local residue environments and contribute to disease pathology. nih.gov

Table 3: Structural Biology Findings for this compound

TechniqueMolecule/Complex StudiedResolution/Key ParametersMajor FindingReference
X-ray CrystallographyHuman this compound2.3 ÅDetermined the initial 3D structure, confirming it as a member of the RNase A superfamily. nih.gov
X-ray CrystallographyhRI–this compound Complex2.0 ÅRevealed the extensive interface and molecular features responsible for the ultra-tight binding. embopress.org
X-ray CrystallographyMurine this compound-Sulfate Complex1.5 ÅProvided a high-resolution view of the murine protein, highlighting differences in the C-terminal segment compared to human ANG. iucr.org
Cryo-EM80S Ribosome-Angiogenin Complex2.8 Å - 3.0 ÅShowed that the ribosome activates ANG by binding it at the A-site and inducing a conformational change in its C-terminus. umassmed.edubiorxiv.org
NMR SpectroscopyHuman this compound1441 assigned NOEsDetermined the high-resolution solution structure and characterized active-site histidine protonation states. rcsb.org
NMR SpectroscopyBovine this compound-Determined the solution structure, showing high similarity to the crystal structure. rcsb.org

Biochemical Assays: Ribonuclease Activity Assays, Binding Assays

Biochemical assays are essential for quantifying the functional properties of this compound, such as its enzymatic activity and its interactions with other molecules.

Ribonuclease Activity Assays: The ribonucleolytic activity of this compound is central to its biological function but is significantly weaker than that of other RNases like RNase A. Assays are designed to measure the cleavage of specific RNA substrates, most notably tRNA. nih.gov A recently developed method is the Ribosome Stimulated this compound Nuclease Assay (RiSANA) . nih.govnih.gov This assay directly tests the potent activation of this compound by the 80S ribosome. nih.gov It compares the ability of this compound alone versus the ribosome-angiogenin complex to cleave tRNA substrates, demonstrating that the ribosome dramatically stimulates this activity. nih.govnih.gov This assay can be adapted to test different ANG mutants, other RNases, and various tRNA substrates. nih.gov

Binding Assays: Binding assays are used to measure the affinity of this compound for its various binding partners, including cell surface receptors and inhibitors. The interaction between this compound and the placental ribonuclease inhibitor (hRI) is one of the tightest known biological interactions, with a dissociation constant (Ki) of less than 1 femtomolar (fM). embopress.org These binding affinities are determined through techniques that can measure the association and dissociation rates of the complex. Similarly, binding assays are used to quantify the interaction of ANG with the ribosome, which was found to occur with an affinity comparable to that of bona fide translation factors. umassmed.edu These assays are critical for understanding the regulation of this compound's function and for screening potential therapeutic inhibitors.

Molecular Biology Techniques

Molecular biology techniques provide the foundational tools for investigating the genetic and epigenetic regulation of this compound, as well as the functional consequences of its expression and activity.

Quantitative reverse transcription PCR (qRT-PCR) and Western blotting are fundamental techniques used to quantify ANG gene and protein expression levels, respectively. Studies have consistently utilized these methods to demonstrate differential ANG expression across various cell types and conditions. For instance, in hepatocellular carcinoma (HCC) and lung squamous cell carcinoma (SQCLC) tissues, both qRT-PCR and Western blot analyses have revealed significantly higher levels of ANG mRNA and protein compared to adjacent normal tissues. jcancer.orgingentaconnect.com This upregulation is often correlated with disease progression. jcancer.org

Conversely, these techniques are also crucial for validating gene knockdown or overexpression in experimental models. In loss-of-function studies in HCC cells, qRT-PCR and Western blotting confirmed the significant downregulation of both ANG mRNA and protein levels following transfection with small interfering RNA (si-ANG). ingentaconnect.com Similarly, in urothelial and other cancer cell lines, these methods have verified increased ANG expression in cells stably transfected with an ANG expression plasmid and decreased expression in cells treated with ANG-specific siRNAs. nih.gov These controlled experimental systems are essential for elucidating the downstream effects of ANG. For example, such models have shown that ANG expression correlates with the expression of other proteins, like matrix metallopeptidase-2 (MMP2). nih.gov

Furthermore, qRT-PCR and Western blotting are employed to study the effects of ANG on other genes and inflammatory pathways. In a rat model of endotoxin-induced uveitis, ANG treatment was shown to decrease the mRNA and protein expression of pro-inflammatory cytokines like IL-1β, TNF-α, and iNOS, while increasing the expression of the anti-inflammatory cytokine IL-10. mdpi.com

Table 1: Examples of this compound Gene and Protein Expression Analysis

Cell/Tissue TypeExperimental ConditionTechniqueFindingReference
Lung Squamous Cell CarcinomaComparison of cancerous vs. normal adjacent tissueqRT-PCR, Western BlotANG mRNA and protein levels are significantly higher in cancerous tissue. jcancer.org
Hepatocellular Carcinoma (HCC) CellsComparison with normal liver cell line (L02)qRT-PCR, Western BlotANG mRNA and protein levels are significantly higher in HCC cell lines. ingentaconnect.com
Urothelial (UROtsa), T24, HeLa CellsOverexpression (UROtsa) and knockdown (T24, HeLa) of ANGqRT-PCR, Western BlotConfirmed altered ANG expression and its correlation with MMP2 expression. nih.gov
Rat Ocular TissueEndotoxin-Induced Uveitis model treated with ANGqRT-PCR, Western BlotANG treatment reduced pro-inflammatory markers (IL-1β, TNF-α) and increased anti-inflammatory IL-10. mdpi.com
Human Keratinocytes (HaCaT)Basal expression and response to stress (e.g., sodium arsenite, H2O2)RT-qPCR, Western BlotEndogenous ANG is expressed, but its level does not significantly change under the tested stress conditions. unina.it

Site-directed mutagenesis is a powerful tool for dissecting the structure-function relationships of this compound. By altering specific amino acid residues, researchers can identify domains critical for its various biological activities, such as ribonucleolytic activity, nuclear translocation, and receptor binding. aginganddisease.orgmdpi.com

Key functional domains of ANG that have been investigated using mutagenesis include:

The Catalytic Center: The ribonucleolytic activity of ANG is essential for many of its functions. Mutagenesis studies targeting the catalytic triad (B1167595) residues (His13, Lys40, and His114) have been crucial in confirming their role. acs.org For example, creating non-functional mutants by altering these sites has been used in control experiments to demonstrate that ANG's anti-inflammatory effects in a uveitis model are dependent on its enzymatic activity. mdpi.com

Nuclear Localization Sequence (NLS): The NLS, located at amino acid residues 31-35, is vital for ANG to enter the nucleus and stimulate ribosomal RNA (rRNA) transcription. aginganddisease.orgnih.gov Mutagenesis of this sequence has shown that nuclear translocation is necessary for ANG to protect motor neurons from stress-induced degeneration. nih.gov

Receptor-Binding Site: The site on ANG that interacts with cellular receptors is distinct from its catalytic site. Mutagenesis of this region helps to uncouple the angiogenic activity from the ribonucleolytic activity, providing insights into its diverse signaling pathways. researchgate.net

Studies on ANG variants implicated in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) extensively use mutagenesis to characterize the functional consequences of disease-associated mutations. mdpi.comacs.org By introducing these specific mutations into the ANG sequence, researchers can analyze changes in protein stability, dimerization propensity, and biological function, thereby linking molecular defects to disease pathogenesis. mdpi.com

Chromatin immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA within the cell's natural chromatin context. When combined with microarray technology (ChIP-chip) or next-generation sequencing (ChIP-seq), it allows for the genome-wide identification of binding sites for proteins like this compound. lawrence.eduscience.gov

ChIP assays have been pivotal in understanding how nuclear ANG regulates gene expression. Research has shown that ANG can bind directly to the promoter regions of specific genes. nih.govaacrjournals.org For instance, ChIP assays demonstrated that ANG binds to the promoter of the ribosomal DNA (rDNA), specifically at the this compound-Binding Element (ABE) and the Upstream Control Element (UCE). nih.govaacrjournals.org This binding is associated with epigenetic changes, such as decreased rDNA promoter methylation and alterations in histone modifications (e.g., decreased H3K9 methylation and increased H3K4 methylation), ultimately leading to the stimulation of rRNA transcription. nih.govoup.com

In another study, ChIP-chip analysis was used to screen for ANG-regulated genes on a genome-wide level, identifying 699 potential target genes. aacrjournals.orgoup.com This finding suggests that ANG may act as a chromatin remodeling activator to regulate the transcription of a wide array of genes involved in pathways such as tumorigenesis. aacrjournals.org Further ChIP assays have confirmed that ANG can directly regulate the expression of the High Mobility Group A2 (HMGA2) gene by binding to its promoter region. jcancer.org

Table 2: Key Findings from ChIP Assays in this compound Research

Target Gene/RegionKey FindingImplicationReference
Ribosomal DNA (rDNA) PromoterANG binds to the UCE and ABE regions of the rDNA promoter.ANG directly stimulates rRNA transcription by enhancing the formation of the RNA polymerase I pre-initiation complex. nih.govaacrjournals.org
HMGA2 PromoterANG directly binds to the promoter of the HMGA2 gene.Provides a direct mechanism for ANG-mediated upregulation of HMGA2, promoting cell proliferation and invasion. jcancer.org
Genome-wide (ChIP-chip)Identified 699 potential ANG-regulated genes.Suggests a broad role for ANG as a transcriptional regulator, potentially acting as a chromatin remodeling activator. aacrjournals.orgoup.com
Ribosomal DNA (rDNA) PromoterANG binding leads to decreased H3K9 methylation and increased H3K4 methylation.ANG influences the epigenetic state of the rDNA promoter to activate transcription. nih.govoup.com

Luciferase reporter gene assays are a standard method for quantifying the transcriptional activity of a specific promoter sequence. thermofisher.comfishersci.eu In this compound research, this technique is used to determine how ANG or other factors influence the expression of target genes by measuring the activity of their promoters.

The assay involves cloning the promoter region of a gene of interest into a plasmid vector upstream of a luciferase reporter gene. When this construct is transfected into cells, the level of luciferase produced, measured by its light-emitting reaction with a substrate, serves as a proxy for the promoter's activity. fishersci.eu

This method has been instrumental in demonstrating:

ANG's effect on target gene promoters: Studies have used luciferase assays to show that ANG can inhibit the promoter activity of basic fibroblast growth factor (bFGF). nih.gove-century.us By co-transfecting cells with an ANG expression vector and a reporter vector containing the bFGF promoter, researchers observed a dose-dependent decrease in luciferase activity. nih.gove-century.us

Identification of specific DNA binding sites: To pinpoint the exact sequence within a promoter that ANG interacts with, researchers can introduce mutations into the promoter sequence in the luciferase construct. For example, after identifying a potential ANG-binding site (CTCTCTCT) in the bFGF promoter, mutating this sequence significantly reduced the inhibitory effect of ANG on promoter activity, confirming the site's functional importance. nih.gove-century.us

ANG's role in activating promoters: Luciferase assays have also been used to confirm that ANG can activate promoter activity. An ANG-binding element (ABE) identified in the intergenic sequence of rDNA was shown to have ANG-dependent promoter activity in a luciferase reporter assay. nih.gov Similarly, the direct regulation of HMGA2 by ANG was verified using this method, complementing ChIP assay findings. jcancer.orgingentaconnect.com

Cellular Imaging Techniques: Fluorescence Microscopy, Live-Cell Imaging

Cellular imaging techniques, particularly fluorescence microscopy and live-cell imaging, are indispensable for visualizing the subcellular localization and dynamic processes involving this compound in real-time. baseclick.euthermofisher.com These methods allow researchers to observe ANG's movement within cells, its interaction with other cellular components, and the morphological changes it induces.

Fluorescence microscopy uses fluorescently labeled molecules (e.g., antibodies or protein fusions like GFP) to visualize specific proteins or structures within fixed or living cells. baseclick.eu This has been crucial for demonstrating that ANG undergoes nuclear translocation and accumulates in the nucleolus, a key step for its role in stimulating rRNA transcription. nih.gov The inability of certain ANG mutants to translocate to the nucleus, as visualized by microscopy, has been directly linked to their loss of function. nih.gov

Live-cell imaging extends this capability by allowing for the continuous monitoring of these processes in living, functioning cells over time (time-lapse microscopy). nih.govfrontiersin.org This is particularly valuable for studying dynamic events such as:

Cell migration and invasion: Researchers can track the movement of cancer cells overexpressing or depleted of ANG to understand its role in metastasis.

Angiogenesis: The formation of tube-like structures by endothelial cells, a key step in angiogenesis, can be observed and quantified in real-time to assess the pro-angiogenic or anti-angiogenic effects of ANG or related therapeutic agents. frontiersin.org

Cell-cell interactions: By using different fluorescent labels for different cell types, live-cell imaging can capture the intricate interactions between tumor cells and endothelial cells during processes like intravasation. nih.govfrontiersin.org

These imaging techniques provide critical spatial and temporal information that complements the quantitative data obtained from molecular biology assays, offering a more complete picture of ANG's cellular biology.

Proteomic and Transcriptomic Approaches

Proteomics and transcriptomics provide a global, systems-level view of the changes occurring within a cell in response to this compound. These high-throughput approaches simultaneously measure the abundance of thousands of proteins (proteomics) and mRNA transcripts (transcriptomics), respectively, offering an unbiased way to identify novel pathways and mechanisms regulated by ANG. mdpi.comresearchgate.net

Transcriptomics: Primarily using techniques like RNA-sequencing (RNA-Seq), transcriptomic analyses have been employed to identify genes whose expression is altered by ANG. For example, transcriptomic profiling of host cells infected with different parasites helped identify changes in gene expression related to cell adhesion and cytokine receptor pathways. liverpool.ac.uk In the context of ANG, such an approach could reveal the full spectrum of genes up- or downregulated in response to ANG stimulation or knockdown, moving beyond a single-gene focus. nih.govresearchgate.net

Proteomics: Proteomic techniques, often using mass spectrometry, identify and quantify large numbers of proteins in a sample. This can be applied to whole-cell lysates or to the secretome (secreted proteins) to understand how ANG alters the cellular or extracellular protein landscape. liverpool.ac.uk For instance, a proteomic study of astrocytes treated with this compound identified modifications in the secretome, providing insights relevant to amyotrophic lateral sclerosis. liverpool.ac.uk

Integrating transcriptomic and proteomic data offers a powerful approach to gain deeper biological insights. mdpi.comnih.gov By comparing changes at both the mRNA and protein levels, researchers can identify instances of post-transcriptional regulation and build more comprehensive models of ANG-regulated cellular networks. mdpi.comnih.gov These "multi-omics" strategies are crucial for elucidating the complex, multifaceted roles of this compound in health and disease. ucd.ie

Computational Methods: Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations have emerged as a powerful computational tool to investigate the structure-function relationship of this compound at an atomic level. These simulations provide insights into the dynamic nature of the protein, its interaction with ligands, and the impact of mutations, which are often difficult to capture through static experimental structures alone.

MD simulations have been instrumental in comparing the dynamics of this compound from different species. For instance, simulations comparing human and bovine this compound have revealed differences in their dynamic behavior. nih.gov Notably, the C-terminus of bovine this compound exhibits greater movement, which is suggestive of a more favorable conformation for ligand binding. nih.gov Despite this, these simulations did not show evidence of a conformational change in the glutamate (B1630785) residue that partially obstructs the active site. nih.gov Furthermore, these studies highlighted a differential hydrogen-bonding pattern within the active sites of human and bovine this compound, which could account for their varied catalytic efficiencies. nih.gov The role of water molecules has also been elucidated, with simulations identifying conserved water molecule locations in and around the protein that may play a crucial functional role. nih.gov

A significant application of MD simulations in this compound research is the modeling of protein-ligand interactions. Given that this compound's ribonucleolytic activity is essential for its biological function, understanding how it binds to its RNA substrates is critical. tandfonline.comniscpr.res.in Computer modeling, often initiated from MD-derived structures, has been used to generate models of this compound in complex with mononucleotide and dinucleotide ligands. tandfonline.comiisc.ac.innih.gov These simulations have been crucial in overcoming the steric hindrance observed in crystal structures, particularly the obstruction of the B1 binding site by the C-terminus, to achieve a stable ligand-bound conformation. tandfonline.comiisc.ac.in The resulting models retain the key interactions and hydrogen bonds observed in related proteins like RNase A. tandfonline.com

MD simulations have also been pivotal in understanding the substrate specificity of this compound. niscpr.res.iniisc.ac.in For example, simulations of bovine this compound complexed with different dinucleotide substrates (CpG, UpG, and CpA) have helped to explain the enzyme's preference for certain bases at both the B1 and B2 sites. iisc.ac.in A key finding from these simulations is the differential interaction with the first base; a cytosine base forms two stable hydrogen bonds with Thr45, whereas a uracil (B121893) base forms only one. iisc.ac.in This provides a molecular basis for the observed preference of this compound for cytosine over uracil at this position. niscpr.res.iniisc.ac.in

Interactive Table: Key Residues in Bovine this compound-Ligand Interactions Identified Through MD Simulations

LigandInteracting ResidueType of InteractionReference
CpGHis14, His115, Lys41Hydrogen Bonds (Catalytic) iisc.ac.in
CpG, CpAThr45 (Oγ1 and N)Hydrogen Bonds with Cytosine iisc.ac.in
UpGThr45 (Oγ1)Hydrogen Bond with Uracil iisc.ac.in
3'-CMPNot SpecifiedFavorable Thermodynamic Adaptation niscpr.res.in
3'-UMPNot SpecifiedLess Favorable Adaptation vs. CMP niscpr.res.in

Furthermore, MD simulations have been extensively applied to study the pathological effects of this compound mutations, particularly those linked to Amyotrophic Lateral Sclerosis (ALS). researchgate.netplos.orgnih.gov These studies investigate how single amino acid substitutions can lead to a loss of this compound's function, either by impairing its ribonucleolytic activity or its ability to translocate to the nucleus. researchgate.net Extensive simulations of wild-type and various ALS-associated mutants have revealed that a common mechanism for the loss of ribonucleolytic activity is a significant conformational change of the catalytic residue His114. researchgate.netplos.org For instance, in the K17I and D22G mutants, His114 undergoes a substantial conformational switch from its native position. researchgate.netplos.org Similarly, a reduction in the solvent accessible surface area (SASA) of the nuclear localization signal (residues 31-33) due to local folding is identified as a primary reason for impaired nuclear translocation. researchgate.net These computational predictions have been subsequently validated by functional assays, highlighting the predictive power of MD simulations in correlating specific mutations with disease pathology. plos.orgnih.govnih.gov

Interactive Table: Predicted Effects of ALS-Associated Mutations in this compound from MD Simulations

MutationPredicted Structural EffectPredicted Functional ConsequenceReference
K17IConformational switching of catalytic His114 by 99°Loss of ribonucleolytic activity researchgate.net
D22GConformational switching of catalytic His114Loss of ribonucleolytic activity plos.orgresearchgate.net
L35PConformational switching of catalytic His114; dynamic alteration in nuclear localization signalLoss of ribonucleolytic activity and potentially nuclear translocation plos.orgresearchgate.net
Multiple MutantsReduction in solvent accessible surface area (SASA) of 31RRR33Loss of nuclear translocation activity researchgate.net

The stability of these mutant proteins has also been assessed using computational approaches, including the analysis of intramolecular interactions and binding free energy calculations with interaction partners like the ribonuclease inhibitor. banglajol.info These analyses consistently show that detrimental mutations lead to increased flexibility and a loss in binding affinity, further explaining their loss of function. banglajol.info

Future Research Avenues and Mechanistic Therapeutic Exploration

Identification of Novel RNA Targets and Interaction Partners

While angiogenin's action on transfer RNA (tRNA) and ribosomal RNA (rRNA) is established, the full spectrum of its RNA substrates remains an area of active investigation. nih.govresearchgate.netelsevierpure.com Under cellular stress, ANG cleaves tRNA within the anticodon loop, producing tRNA-derived stress-induced fragments (tiRNAs) that modulate protein synthesis. sinobiological.comnih.gov In the nucleus, it stimulates rRNA transcription, promoting ribosome biogenesis and cell growth. researchgate.netmdpi.comnih.govnih.gov

Future research will likely focus on identifying other classes of RNA that ANG may cleave. Preliminary data suggests ANG may play a role in microRNA degradation, and it is hypothesized to cleave other, yet unknown, groups of RNAs. nih.gov Identifying these novel RNA targets is critical to understanding the full scope of ANG's regulatory functions. Furthermore, while 19 unique ANG-interacting proteins have been identified, including the well-characterized Ribonuclease Inhibitor 1 (RNH1), exploring the broader ANG interactome could reveal new regulatory partners and mechanisms. nih.gov The interaction with RNH1 is known to inhibit ANG's enzymatic activity and regulate its subcellular localization. nih.gov

Elucidation of Unexplored Regulatory Pathways

This compound is known to activate several intracellular signaling pathways to exert its effects on cell proliferation, migration, and survival. nih.gov These include the extracellular signal-related kinase 1/2 (ERK1/2), protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR), and stress-associated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathways. nih.govnih.govfrontiersin.orgwikipedia.orgnih.gov However, comprehensive information on these pathways is not yet available. nih.gov

A significant gap in knowledge is the precise mechanism by which ANG activates these cascades. The regulation of cell survival and apoptosis by ANG, for instance, is still largely unknown. nih.gov Future studies are needed to map the complete signaling networks downstream of ANG activation in different cell types and contexts. This includes identifying the direct substrates of ANG's signaling and understanding how these pathways are integrated to produce specific cellular responses. Downregulation of ANG has been shown to inhibit bladder cancer cell growth by reducing the phosphorylation of Akt, GSK-3β, and mTOR, highlighting the importance of this pathway. nih.gov

Further Understanding of Cell-Type Specific Translational Regulation by this compound

Recent studies have revealed a sophisticated layer of translational control mediated by the this compound-RNH1 system that appears to be cell-type specific. nih.govnih.govelsevierpure.com Research using human cell lines and mouse models has shown that the deletion of RNH1 leads to a decrease in global translation, but selectively in cells of hematopoietic origin. nih.govnih.govelsevierpure.combiorxiv.org This effect is mechanistically linked to ANG-induced ribosomal biogenesis. nih.govnih.govelsevierpure.com

Detailed Characterization of this compound Cell Surface Receptors and Downstream Signaling

A critical and long-standing challenge in the field is the definitive identification and characterization of the cell surface receptor for this compound. nih.gov While a putative 170 kDa protein and plexin b2 have been suggested as receptors, the identity remains elusive. nih.govfrontiersin.orgresearchgate.net Upon binding to its receptor, ANG is internalized via endocytosis and can translocate to the nucleus, a process essential for its angiogenic activity. sinobiological.comnih.govfrontiersin.org

The lack of a confirmed receptor hinders a complete understanding of the initial signaling events. Future research must prioritize the unequivocal identification of the ANG receptor(s). Once identified, detailed characterization of receptor-ligand interactions, receptor activation mechanisms, and the immediate downstream signaling events will be possible. This will clarify how ANG binding initiates signals through pathways like ERK1/2 and Akt/mTOR, ultimately leading to cell proliferation, migration, and invasion. wikipedia.orgresearchgate.net

Development of Mechanistic Probes and Inhibitors to Dissect Functional Pathways

The development of specific inhibitors has been instrumental in probing the function of this compound and validating it as a therapeutic target. Small-molecule inhibitors that bind to the ribonucleolytic active site of ANG have been identified through high-throughput screening. researchgate.net These inhibitors block the enzymatic activity crucial for angiogenesis. researchgate.netgoogle.com

One such compound, 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate (NCI 65828), has been shown to delay tumor formation in animal models by inhibiting ANG's enzymatic activity and reducing blood vessel formation within tumors. researchgate.net Further development of more potent and specific mechanistic probes and inhibitors is essential. These tools will be invaluable for dissecting the distinct roles of ANG's ribonucleolytic activity versus its receptor-binding functions in various cellular processes. They can help untangle the complex downstream pathways and determine which functions of ANG are most critical in specific disease contexts, providing a stronger basis for targeted therapeutic development. researchgate.netgoogle.com

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology

To fully comprehend the complex roles of this compound, a systems-level approach integrating multiple layers of biological data is necessary. nih.gov Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to build a holistic model of ANG's function. azolifesciences.comomicstutorials.com Such an approach can reveal the intricate interplay between different molecular levels that are influenced by ANG activity. omicstutorials.com

By applying multi-omics analyses to cells or tissues with modulated ANG expression or activity, researchers can map the global changes in gene expression, protein levels, and metabolic pathways. nih.gov This can help identify novel downstream targets and pathways regulated by ANG. Integrating these datasets with prior knowledge of signaling, metabolic, and gene regulatory networks can generate mechanistic hypotheses about how ANG drives complex processes like angiogenesis and cell proliferation. nih.govebi.ac.uk This systems-level perspective is crucial for moving beyond linear pathways to understand the dynamic network of interactions that define ANG's biological impact. nih.gov

Exploration of this compound as a Mechanistic Target for Disease Intervention

The upregulation of this compound in numerous cancers, including prostate, bladder, and lung cancer, establishes it as a compelling target for therapeutic intervention. nih.govnih.govnih.gov ANG promotes tumor progression not only by inducing angiogenesis but also by directly stimulating the proliferation of cancer cells. mdpi.comnih.govnih.gov Therefore, inhibiting ANG presents a dual mechanism for anticancer therapy.

Future exploration should focus on developing and optimizing ANG inhibitors for clinical use. mdpi.comnih.gov This includes small molecules targeting the active site and potentially monoclonal antibodies that block receptor binding. mdpi.comfrontiersin.org Furthermore, the neuroprotective functions of ANG and the association of its loss-of-function mutations with amyotrophic lateral sclerosis (ALS) suggest a different therapeutic avenue. nih.govwikipedia.org Investigating whether ANG protein therapy could slow neurodegeneration in diseases like ALS is a promising area of research. wikipedia.org A deeper mechanistic understanding gained from the avenues described above will be critical for designing effective and specific interventions for a range of diseases.

Q & A

Q. How can angiogenin levels be quantitatively measured in biological samples, and what validation steps are critical for assay reliability?

this compound levels are commonly measured using enzyme-linked immunosorbent assays (ELISA), which require rigorous validation. Key steps include:

  • Specificity : Confirming antibody cross-reactivity with related proteins (e.g., RNase A) using Western blotting .
  • Sensitivity : Establishing a detection limit (e.g., 2.0 pg/mL) and linear range (e.g., 15.6–1000 pg/mL) through serial dilutions .
  • Data normalization : Accounting for confounding variables (e.g., cytostatic therapies that elevate this compound) via multivariate statistical analysis .

Q. What structural features of this compound are essential for its ribonucleolytic activity, and how are these characterized experimentally?

this compound’s catalytic activity relies on conserved residues (e.g., His13, His114) and structural motifs (e.g., α-helical C-terminal tail). Methods include:

  • Mutagenesis : Catalytically inactive mutants (e.g., H13A) are generated via site-directed mutagenesis and tested using tRNA cleavage assays .
  • SDS-PAGE/Western blotting : Confirming protein purity and stability post-refolding (e.g., WT vs. H13A this compound) .
  • RNase activity assays : Quantifying tRNA cleavage under ribosome-free conditions at high enzyme concentrations (50–300× physiological levels) .

Q. What methodologies are used to detect this compound in living cells, and how do aptamer-based probes compare to antibody-based approaches?

Fluorescent aptamer probes enable real-time imaging of this compound in serum and cells. Advantages include:

  • Label-free detection : Aptamers bind this compound without requiring chemical modification, simplifying probe design .
  • High specificity : Aptamers discriminate this compound from structurally similar RNases (e.g., RNase A) via in vitro selection .
  • Limitations : Lower sensitivity compared to ELISA (detection limit: 1.5 nmol/L) .

Advanced Research Questions

Q. How does the ribosome activate this compound’s RNase activity, and what experimental strategies resolve this mechanism?

Cryo-electron microscopy (cryo-EM) reveals that ribosome binding induces conformational changes in this compound, exposing its catalytic site. Key findings include:

  • Ribosome interactions : this compound binds the ribosomal A-site via polar/hydrophobic interactions with 18S/28S rRNA and mRNA .
  • Catalytic activation : The C-terminal tail shifts by >15 Å upon ribosome binding, mimicking RNase A’s active conformation .
  • Functional validation : Ribosome-dependent tRNA cleavage assays (10 nM this compound + 20 nM 80S ribosomes) show >100-fold activity enhancement .

Q. How do disease-associated mutations (e.g., K54E, D22G) impair this compound function, and what integrated approaches validate these effects?

Mutations are analyzed using:

  • Molecular dynamics (MD) simulations : Predicting structural disruptions (e.g., K54E destabilizes H69 rRNA binding) .
  • Co-pelleting assays : Quantifying ribosome binding efficiency (e.g., K54E reduces ribosome association by >50% vs. WT) .
  • In vitro translation inhibition : Mutants (H13A, K54E) exhibit 10× higher IC50 values (820 nM and 440 nM vs. WT: 33 nM) .

Q. What experimental designs address conflicting data on this compound’s role in cancer progression versus neuroprotection?

Contradictions arise from context-dependent this compound functions. Strategies include:

  • Disease-specific models : Comparing tRNA fragment profiles in cancer (pro-tumorigenic) vs. neurodegenerative (cytoprotective) contexts .
  • Ribosome occupancy assays : Testing this compound’s ribosome binding in stressed cells (e.g., hypoxia in cancer vs. oxidative stress in ALS) .
  • Multivariate clinical studies : Correlating this compound levels with VEGF/IL-8 in melanoma to isolate angiogenesis-specific effects .

Q. How can researchers differentiate ribosome-dependent and -independent this compound functions in cellular assays?

Experimental approaches include:

  • Subunit exclusion : Demonstrating 40S/60S subunits fail to activate this compound, confirming 80S dependency .
  • Ternary complex assays : Adding eEF1A–tRNA–GDPCP to ribosome–this compound complexes to map tRNA cleavage kinetics .
  • Northern blotting : Identifying ribosome-dependent tRNA fragments (e.g., tRNAAsp, tRNAGly) in reticulocyte lysates .

Methodological Considerations

  • Data interpretation : Address this compound’s weak basal RNase activity (e.g., 50–300× higher enzyme concentrations needed for ribosome-free assays) .
  • Confounding factors : Normalize for this compound’s nuclear translocation in cellular models (e.g., D22G retains nuclear localization despite catalytic defects) .
  • Technical reproducibility : Use sucrose cushion ultracentrifugation to isolate ribosome-bound this compound, minimizing lysate contaminants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.